PD 135158
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H46N4O6 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1 |
Clave InChI |
VVGZQXYPBDZOLL-KROHXGCPSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)N[C@](C)(CC3CNC4=CC=CC=C34)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |
Sinónimos |
4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine CAM 1028 CAM-1028 PD 135158 PD-135158 PD135158 |
Origen del producto |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of PD 135158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a dipeptoid antagonist of the cholecystokinin (B1591339) B (CCK2 or CCKB) receptor, a G-protein coupled receptor predominantly found in the brain and stomach.[1] Its investigation has been significant in understanding the physiological roles of the CCKergic system, particularly in anxiety, pain perception, and gastric acid secretion.[1] However, the pharmacological profile of this compound is uniquely complex, as it also exhibits agonist activity at the cholecystokinin A (CCK1 or CCKA) receptor, primarily located in peripheral tissues like the pancreas and gallbladder. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of this compound is its competitive antagonism at the CCK2 receptor. By binding to this receptor, it blocks the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin. This blockade has been shown to influence gastric acid secretion and anxiety-related behaviors.
Paradoxically, this compound acts as a full agonist at the CCK1 receptor. This means that upon binding to the CCK1 receptor, it initiates a cellular response similar to that of the natural ligand, CCK. This agonist activity is particularly evident in its stimulation of pancreatic enzyme secretion.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency at both CCK1 and CCK2 receptors.
Table 1: Receptor Binding Affinity and Antagonist Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| IC50 | CCKBR (CCK2) | - | 2.8 nM | [2] |
| IC50 | CCKAR (CCK1) | - | 1232 nM | [2] |
| IC50 | CCK2 | Rat | 76 nM | [3] |
Table 2: Agonist Activity of this compound at the CCK1 Receptor
| Parameter | Assay System | Value |
| Half-maximal stimulation of lipase (B570770) release | Isolated rat pancreatic acini | 0.6 µM |
| Maximal stimulation of lipase release | Isolated rat pancreatic acini | 50 µM |
Signaling Pathways
The differential action of this compound at CCK1 and CCK2 receptors triggers distinct downstream signaling cascades. Both receptor subtypes are known to couple to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
CCK2 Receptor Antagonism
As an antagonist at the CCK2 receptor, this compound blocks the initiation of the signaling pathway described above in response to CCK or gastrin.
CCK1 Receptor Agonism
Conversely, as an agonist at the CCK1 receptor, this compound activates the Gq-PLC-Ca2+ signaling pathway, leading to physiological responses such as pancreatic enzyme secretion.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for CCK2 Receptor
This protocol is adapted from a general method for GPCR radioligand binding assays.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the CCK2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled CCK2 receptor ligand (e.g., [¹²⁵I]gastrin), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, use a high concentration of a non-radiolabeled CCK2 ligand.
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound) to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Measurement of Intracellular Calcium Mobilization
This protocol outlines the measurement of changes in intracellular calcium concentration in response to CCK1 receptor agonism by this compound.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the CCK1 receptor on glass coverslips or in 96-well plates suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Place the cells on a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations to the cells.
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
-
-
Data Analysis:
-
Quantify the change in intracellular calcium concentration based on the fluorescence signal.
-
Plot the peak calcium response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Pancreatic Lipase Secretion Assay from Isolated Acini
This protocol describes the measurement of lipase secretion from isolated pancreatic acini to assess the agonist activity of this compound at the CCK1 receptor.
Methodology:
-
Isolation of Pancreatic Acini:
-
Euthanize a rat and surgically remove the pancreas.
-
Inject the pancreas with a solution containing collagenase.
-
Incubate the pancreas in a buffer with collagenase at 37°C with gentle shaking to disperse the tissue into acini.
-
Filter the suspension and wash the acini by centrifugation.[3]
-
-
Secretion Assay:
-
Resuspend the isolated acini in a physiological buffer.
-
Incubate aliquots of the acinar suspension with varying concentrations of this compound at 37°C for a defined period (e.g., 30 minutes).
-
Include a basal (no stimulant) and a maximal stimulation control (e.g., with a high concentration of CCK-8).
-
-
Sample Processing and Lipase Measurement:
-
Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the secreted lipase.
-
Lyse the acinar pellet to determine the amount of lipase remaining in the cells.
-
Measure the lipase activity in both the supernatant and the cell lysate using a commercially available lipase assay kit.
-
-
Data Analysis:
-
Express the amount of secreted lipase as a percentage of the total lipase (secreted + intracellular).
-
Plot the percentage of lipase secretion against the concentration of this compound to generate a dose-response curve.
-
Conclusion
This compound exhibits a complex and dualistic mechanism of action, functioning as a potent antagonist at the CCK2 receptor while simultaneously acting as a full agonist at the CCK1 receptor. This unique pharmacological profile necessitates a multi-faceted experimental approach for its complete characterization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the intricate biology of this compound and its interactions with the cholecystokinin receptor system.
References
Unveiling the Research Applications of PD 135158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, previously referred to as the CCK-B or gastrin receptor. Its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor have established it as a critical tool in elucidating the physiological and pathological roles of the CCKergic system. This technical guide provides an in-depth overview of the primary research applications of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action: CCK2 Receptor Antagonism
This compound exerts its primary effects by competitively binding to CCK2 receptors, thereby blocking the actions of the endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the stomach. By inhibiting the activation of this receptor, this compound allows researchers to investigate the downstream consequences of CCK2 signaling blockade in various physiological processes.
Quantitative Data: Receptor Binding Affinity and Potency
The selectivity of this compound for the CCK2 receptor is a key feature that underpins its utility in research. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.
| Receptor Subtype | IC50 (nM) | Species/Tissue | Reference |
| CCK2 (CCKB) | 2.8 | - | [1][2] |
| CCK1 (CCKA) | 1232 | - | [1][2] |
| CCK2 (gastrin) | 76 | Rat stomach ECL cells | [3][4] |
Lower IC50 values indicate higher binding affinity.
Signaling Pathways
The antagonism of the CCK2 receptor by this compound interrupts a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results.
CCK2 Receptor Signaling Pathway
Upon activation by its endogenous ligands (CCK or gastrin), the CCK2 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this entire downstream pathway.
Key Research Applications and Experimental Protocols
This compound is instrumental in several areas of neuroscience and physiological research.
Anxiolytic Effects
The high density of CCK2 receptors in brain regions associated with fear and anxiety, such as the amygdala and hippocampus, makes this compound a valuable tool for studying anxiety-related behaviors.
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls. For mice, arms are approximately 30 cm long and 5 cm wide. For rats, arms are around 50 cm long and 10 cm wide. The maze is often made of a non-reflective material and situated in a dimly lit room.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes prior).
-
Testing: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute period.
-
Data Collection: An overhead camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
-
Data Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time) x 100) and the percentage of open arm entries ((Entries into open arms / Total entries) x 100) are calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).
Regulation of Food Intake
CCK is a well-known satiety signal, and by blocking its action at CCK2 receptors, this compound can be used to investigate the role of this pathway in the control of feeding behavior.
This protocol measures the effect of this compound on food consumption.
-
Animals and Housing: Animals are individually housed to allow for accurate measurement of food intake. They should be acclimated to the specific diet used in the study.
-
Procedure:
-
Fasting: Animals are typically fasted for a period (e.g., 12-24 hours) before the experiment to ensure a consistent motivational state. Water remains available ad libitum.
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) at a predetermined time before food is presented.
-
Food Presentation: A pre-weighed amount of food is provided to each animal in their home cage.
-
Measurement: Food intake is measured at specific time points (e.g., 30, 60, 120 minutes, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis: The cumulative food intake (in grams) at each time point is calculated and compared between the this compound-treated group and the vehicle control group.
Antipsychotic-like Properties
The interaction between the CCK and dopamine (B1211576) systems in the brain has led to the investigation of CCK2 receptor antagonists for their potential antipsychotic effects.
Latent inhibition (LI) is a phenomenon where repeated pre-exposure to a neutral stimulus without consequence retards subsequent learning about that stimulus. Deficits in LI are observed in some schizophrenia patients, and this paradigm is used to screen for antipsychotic-like activity.
-
Apparatus: A conditioning chamber equipped with a drinking tube connected to a lickometer, a grid floor for delivering a mild footshock, and a speaker to present an auditory stimulus (e.g., a tone).
-
Procedure:
-
Water Deprivation: Rats are typically water-deprived for 23 hours a day to motivate drinking during the test sessions.
-
Habituation: Animals are habituated to the conditioning chamber and learn to drink from the lick tube.
-
Pre-exposure Phase:
-
Pre-exposed (PE) Group: Animals are placed in the chamber and presented with the neutral stimulus (e.g., a tone) multiple times without any consequence.
-
Non-Pre-exposed (NPE) Group: Animals are placed in the chamber for the same duration but are not exposed to the stimulus.
-
-
Conditioning Phase: Both PE and NPE groups are placed back in the chamber, and the stimulus (tone) is now paired with a mild, aversive unconditioned stimulus (US), such as a footshock.
-
Test Phase: The animals are returned to the chamber, and the stimulus (tone) is presented while they are drinking. The suppression of drinking during the tone presentation is measured.
-
-
Data Analysis: A suppression ratio is calculated (Licks during CS / (Licks during CS + Licks pre-CS)). A lower suppression ratio indicates greater fear conditioning. Latent inhibition is observed when the PE group shows a higher suppression ratio (less suppression) than the NPE group. The effect of this compound on the strength of LI is then analyzed.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for an in vivo study using this compound.
An Unexpected Finding: CCKA Receptor Agonism
While primarily a CCK2 antagonist, research has revealed a surprising dual role for this compound. In isolated rat pancreatic acini, which are rich in CCK1 (CCKA) receptors, this compound has been shown to act as a full agonist, stimulating lipase (B570770) release. This effect occurs at higher concentrations than those required for CCK2 antagonism.
-
Half-maximal stimulation (EC50): ~0.6 µM
-
Maximal secretion: ~50 µM
This finding is critical for researchers to consider, as it suggests that at higher doses, this compound could have effects mediated by the activation of CCKA receptors, potentially confounding the interpretation of results if not properly controlled for.
CCKA Receptor Signaling Pathway
The CCKA receptor, similar to the CCK2 receptor, is a Gq-coupled GPCR, but it can also couple to Gs proteins. Its activation leads to downstream signaling that can overlap with, but also diverge from, the CCK2 pathway.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of the CCK2 receptor in health and disease. Its high selectivity allows for precise dissection of CCK2-mediated pathways in anxiety, appetite regulation, and neuropsychiatric disorders. However, researchers must remain cognizant of its agonistic properties at the CCKA receptor, particularly when employing higher concentrations. Careful experimental design and dose-response studies are essential to ensure that the observed effects are specifically attributable to CCK2 receptor antagonism. This guide provides a foundational framework for the effective use of this compound in advancing our understanding of the complex CCK system.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Early handling and latent inhibition in the conditioned suppression paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associative learning and latent inhibition in a conditioned suppression paradigm in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
A Technical Guide to the Function of PD 135158, a CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cholecystokinin-2 (CCK2) receptor antagonist, PD 135158. It details the compound's function, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Function of this compound
This compound is a potent and selective non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. Its primary function is to block the physiological effects mediated by the activation of the CCK2 receptor by its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin. In both the central nervous system and the gastrointestinal tract, the CCK2 receptor plays a significant role in neurotransmission, anxiety regulation, and the stimulation of gastric acid secretion. By competitively inhibiting ligand binding to the CCK2 receptor, this compound effectively modulates these processes.
Quantitative Data Summary
The following tables summarize the binding affinity and in vitro potency of this compound in comparison to other relevant compounds.
Table 1: Binding Affinity (Ki) of Various Antagonists for CCK Receptors
| Compound | CCK2 Receptor Ki (nM) | CCK1 Receptor Ki (nM) | Selectivity (CCK1/CCK2) | Reference |
| This compound | 0.33 | 647 | ~1960 | [1] |
| L-365,260 | 1.8 - 8 | - | - | [1] |
| PD-134308 (CI-988) | - | - | - | [1] |
| PD-136450 | 0.63 | 0.85 | ~1.3 | [1] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: In Vitro Potency (IC50) of CCK2 Receptor Antagonists
| Compound | Assay | IC50 (nM) | Reference |
| This compound | Inhibition of gastrin-evoked pancreastatin (B1591218) secretion from isolated rat ECL cells | 76 | [2][3] |
| This compound | Inhibition of CCK-8-induced neuronal firing in rat hippocampal neurons | 4.4 | [1] |
| YM022 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 0.5 | [2][3] |
| YF476 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 2.7 | [2][3] |
| AG041R | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 2.2 | [2][3] |
| L-740,093 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 7.8 | [2][3] |
| JB93182 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 9.3 | [2][3] |
| RP73870 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 9.8 | [2][3] |
| PD 134308 (CI-988) | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 145 | [2][3] |
| PD 136450 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 135 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of CCK2 receptor antagonists like this compound.
Radioligand Binding Assay for CCK2 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for the CCK2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing CCK2 receptors (e.g., guinea pig brain cortex).
-
Radiolabeled ligand (e.g., [³H]-PD 140376, [¹²⁵I]-Bolton Hunter-CCK-8).
-
Unlabeled this compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound). Total binding is determined in the absence of any competing ligand, and non-specific binding is measured in the presence of a high concentration of a potent unlabeled ligand (e.g., unlabeled CCK-8).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Inhibition of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells
This assay assesses the functional antagonist activity of this compound by measuring its ability to inhibit the physiological response to CCK2 receptor activation.
Materials:
-
Isolated and enriched enterochromaffin-like (ECL) cells from rat oxyntic mucosa.
-
Cell culture medium.
-
Gastrin (e.g., human gastrin-17).
-
This compound and other test compounds.
-
Secretion medium (e.g., Krebs-Ringer bicarbonate buffer).
-
Pancreastatin radioimmunoassay (RIA) kit.
Procedure:
-
Cell Preparation and Culture: Isolate ECL cells from the stomach lining of rats using techniques like collagenase digestion and counter-flow elutriation. Culture the cells for a period (e.g., 48 hours) to allow them to recover and respond to stimuli.
-
Pre-incubation: Wash the cultured ECL cells and pre-incubate them with varying concentrations of the antagonist (this compound) for a set time (e.g., 30 minutes).
-
Stimulation: Add a fixed, maximally effective concentration of gastrin (e.g., 10 nM) to the wells containing the antagonist and incubate for a further period (e.g., 30 minutes) to stimulate pancreastatin secretion.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the concentration of pancreastatin in the collected supernatant using a specific radioimmunoassay (RIA).
-
Data Analysis: Plot the percentage of inhibition of gastrin-stimulated pancreastatin secretion against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit the gastrin response by 50%.
In Vivo Assay: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
This in vivo model evaluates the efficacy of this compound in a whole-animal system.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley).
-
Pentagastrin (B549294) (a synthetic analog of gastrin).
-
This compound and other test compounds.
-
Urethane or other suitable anesthetic.
-
Surgical equipment for gastric perfusion.
-
pH meter and titrator.
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically prepare them for gastric perfusion. This typically involves cannulating the esophagus and duodenum to allow for continuous perfusion of the stomach with saline.
-
Basal Acid Secretion: Collect gastric perfusate for a baseline period to measure basal acid output.
-
Drug Administration: Administer this compound (or vehicle control) intravenously or via another appropriate route.
-
Stimulation: After a set period of drug pre-treatment, infuse pentagastrin intravenously to stimulate gastric acid secretion.
-
Sample Collection: Continue to collect the gastric perfusate in timed intervals.
-
Acid Quantification: Determine the acid concentration in the collected samples by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
-
Data Analysis: Calculate the total acid output for each collection period. Compare the pentagastrin-stimulated acid output in the presence and absence of this compound to determine the inhibitory effect of the compound.
Visualizations
The following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for evaluating a CCK2 receptor antagonist.
Caption: CCK2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
References
- 1. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gastric acid secretion in vivo and in vitro by an inhibitor of Cl(-)-HCO3- exchanger, 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PD 135158: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
PD 135158, a dipeptoid derivative developed by Parke-Davis, is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system. Its anxiolytic properties have been demonstrated in various preclinical models. Interestingly, this compound also exhibits full agonist activity at the cholecystokinin A (CCK-A) receptor, primarily located in the periphery, particularly in the pancreas. This dual activity profile makes this compound a significant tool for dissecting the distinct physiological roles of the CCK receptor subtypes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: The Emergence of a Selective CCK-B Antagonist
The journey to develop selective CCK-B receptor antagonists was driven by the hypothesis that cholecystokinin (CCK) plays a crucial role in anxiety and panic disorders. Parke-Davis undertook a rational drug design approach, starting from the C-terminal tetrapeptide of CCK (CCK-4), to develop small molecule, non-peptide "dipeptoid" analogues with improved pharmacokinetic properties and the ability to cross the blood-brain barrier. This research led to the discovery of a series of potent CCK-B antagonists, including this compound.[1] The goal was to create compounds that could modulate the central effects of CCK, offering a novel therapeutic strategy for anxiety-related conditions.
Pharmacological Profile
Binding Affinity and Selectivity
This compound is characterized by its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor. However, it is important to note that it also demonstrates functional activity at the CCK-A receptor, acting as a full agonist in certain tissues.
| Compound | Receptor | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | CCK-B | Mouse | Cortex | 2.8 | - | |
| This compound | CCK-B | Rat | Stomach ECL cells | 76 | - | |
| This compound | CCK-A | Rat | Pancreatic acini | - | - | [2] |
Functional Activity
-
CCK-B Receptor Antagonism: In the central nervous system, this compound acts as a competitive antagonist at CCK-B receptors. This action is believed to underlie its anxiolytic effects by modulating dopaminergic and other neurotransmitter systems.
-
CCK-A Receptor Agonism: In peripheral tissues, specifically rat pancreatic acini, this compound has been shown to be a full agonist of the CCK-A receptor, stimulating enzyme secretion with a half-maximal stimulation (EC50) of 0.6 µM.[2]
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, the development program for dipeptoid CCK-B antagonists at Parke-Davis aimed to improve upon early peptide-based antagonists which suffered from poor metabolic stability and oral bioavailability. The modifications incorporated into the dipeptoid structure, such as the inclusion of a D-alpha-methyltryptophan residue, were intended to enhance stability against enzymatic degradation and increase lipophilicity to facilitate blood-brain barrier penetration.[1] For a related second-generation compound, CI-1015, an improved pharmacokinetic profile with enhanced oral bioavailability in rats was reported.[3] It is reasonable to infer that this compound was designed with similar objectives of achieving favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for a centrally acting therapeutic agent.
Mechanism of Action: Signaling Pathways
CCK-B Receptor Antagonism
Antagonism of the CCK-B receptor by this compound blocks the downstream signaling cascades initiated by the endogenous ligands, CCK and gastrin. In neurons, CCK-B receptor activation is coupled to Gq/11 and Gi/o proteins. The canonical Gq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can culminate in the activation of the MAP kinase (ERK) pathway. The Gi/o pathway coupling can lead to the inhibition of adenylyl cyclase and modulation of ion channels. By blocking these pathways, this compound can influence neuronal excitability and neurotransmitter release.[2][4]
CCK-A Receptor Agonism
As an agonist at the CCK-A receptor, this compound mimics the action of CCK, initiating a distinct signaling cascade. The CCK-A receptor primarily couples to Gq proteins, leading to PLC activation, subsequent increases in intracellular calcium and DAG, and PKC activation. This pathway is central to stimulating pancreatic enzyme secretion. Additionally, CCK-A receptor activation can engage other pathways, including the PI3K-Akt-mTOR pathway, which is involved in regulating protein synthesis, and various MAP kinase cascades (ERK, JNK, p38).[2][5]
Synthesis
The synthesis of this compound, N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, follows a synthetic route common for 3-substituted 1,4-benzodiazepin-2-ones. A plausible synthetic pathway involves the reaction of 3(R)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with 3-methylphenylisocyanate.
A general procedure for the synthesis of similar N,N'-disubstituted ureas from 3-amino-1,4-benzodiazepin-2-ones involves mixing equimolar amounts of the amino-benzodiazepine and the corresponding isocyanate in a dry aprotic solvent such as tetrahydrofuran (B95107) at room temperature. The reaction is typically allowed to proceed for several hours, after which the product can be isolated by filtration and purified.[4][6]
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol provides a general framework for determining the binding affinity of compounds like this compound to CCK receptors.
Materials:
-
Cell membranes expressing either CCK-A or CCK-B receptors
-
Radioligand (e.g., [¹²⁵I]CCK-8 or a specific radiolabeled antagonist)
-
This compound and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Competing ligand (e.g., this compound at various concentrations) or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Elevated Plus-Maze Test for Anxiolytic Activity
This behavioral assay is commonly used to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the animals at a specified time before the test (e.g., 30 minutes).
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video camera and tracking software.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance moved can be used as a measure of general locomotor activity.
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.
In Vivo Studies
Anxiolytic Effects
This compound has demonstrated anxiolytic-like effects in various animal models of anxiety. For instance, in the elevated plus-maze test, it increases the time spent and the number of entries into the open arms, an effect consistent with reduced anxiety. It has also shown efficacy in the conditioned suppression of drinking paradigm, a model of conditioned fear.
Interaction with Dopamine (B1211576) System
Microdialysis studies have shown that CCK-B receptor modulation can influence dopamine release in brain regions like the nucleus accumbens.[8] Antagonism of CCK-B receptors by compounds like this compound can potentiate the effects of dopamine agonists, suggesting an inhibitory role of endogenous CCK on dopamine function in reward-related behaviors.[8]
Conclusion
This compound stands as a significant pharmacological tool that has contributed to our understanding of the cholecystokinin system. Its selective antagonism of the CCK-B receptor has provided valuable insights into the role of this receptor in anxiety and its interplay with other neurotransmitter systems. The compound's concurrent agonist activity at the CCK-A receptor further underscores the complexity of CCK receptor pharmacology and highlights the importance of thorough characterization of new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for researchers continuing to explore the therapeutic potential of modulating the CCK system.
References
- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 2. Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 8. CCK-A and CCK-B receptors enhance olfactory recognition via distinct neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complex Biological Profile of PD 135158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 135158, a non-peptide compound, has emerged as a significant tool in pharmacological research due to its distinct and dualistic activity on cholecystokinin (B1591339) (CCK) receptors. Primarily identified as a potent and selective antagonist for the cholecystokinin B (CCKB) receptor, further investigation has revealed a surprising agonistic role at the cholecystokinin A (CCKA) receptor, particularly in pancreatic acinar cells. This technical guide provides an in-depth exploration of the biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing and future research in gastroenterology, neuroscience, and oncology.
Core Pharmacological Activities
This compound exhibits a complex pharmacological profile characterized by its high affinity and selectivity for the CCKB receptor, where it acts as an antagonist. This property has positioned it as a valuable probe for elucidating the physiological roles of CCKB receptors, which are predominantly found in the central nervous system and the gastrointestinal tract. Conversely, and unexpectedly, this compound demonstrates full agonistic activity at the CCKA receptor in rat pancreatic acini, stimulating enzyme secretion.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the biological activity of this compound across various experimental settings.
Table 1: Functional Activity of this compound on Pancreatic Acinar Cells
| Parameter | Species | Preparation | Value | Reference |
| Half-maximal stimulation of lipase (B570770) release | Rat | Isolated pancreatic acini | 0.6 µM | [1] |
| Maximal stimulation of lipase release | Rat | Isolated pancreatic acini | 50 µM | [1] |
| Half-maximal inhibition of CCK-8 induced lipase release by Loxiglumide (CCKA antagonist) | Rat | Isolated pancreatic acini | 0.6 µM | [1] |
| Half-maximal inhibition of this compound induced lipase release by Loxiglumide (CCKA antagonist) | Rat | Isolated pancreatic acini | 0.4 µM | [1] |
Table 2: In Vivo Behavioral Effects of this compound
| Experimental Model | Species | Brain Region | Dose | Effect |
| Conditioned Reward Behavior | Rat | Nucleus Accumbens | 10 µg in 0.5 µL | Potentiated amphetamine-induced bar-pressing for conditioned reward.[2] |
Signaling Pathways
The dual activity of this compound is rooted in its interaction with two distinct G protein-coupled receptors, CCKA and CCKB, which trigger intracellular signaling cascades.
CCKA Receptor Agonism and Downstream Signaling
As an agonist at the CCKA receptor in pancreatic acinar cells, this compound initiates a signaling cascade primarily through the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are central to stimulating digestive enzyme secretion.[3][4]
CCKB Receptor Antagonism and Its Implications
As a CCKB receptor antagonist, this compound blocks the binding of endogenous ligands like cholecystokinin and gastrin. The CCKB receptor, similar to the CCKA receptor, is coupled to Gq proteins and activates the PLC/IP3/DAG pathway. By blocking this, this compound can inhibit CCKB-mediated processes. In the central nervous system, this antagonism has been shown to interact with dopaminergic systems, suggesting a role in modulating reward and motivational behaviors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.
Isolation of Rat Pancreatic Acini and Enzyme Secretion Assay
This protocol is fundamental for studying the CCKA agonistic effects of this compound.
Materials:
-
Male Wistar rats
-
Collagenase (Type V)
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids.
-
This compound, CCK-8 (cholecystokinin octapeptide)
-
Lipase assay kit
Procedure:
-
Pancreas Digestion: Euthanize rats and surgically remove the pancreas. Inject the pancreas with KRB buffer containing collagenase.
-
Incubation: Incubate the pancreas in a shaking water bath at 37°C for 30-45 minutes to digest the tissue.
-
Acinar Dispersion: Gently disperse the digested tissue by pipetting to release the acini.
-
Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh KRB buffer.
-
Pre-incubation: Pre-incubate the isolated acini in KRB buffer for 30 minutes at 37°C to allow them to equilibrate.
-
Stimulation: Aliquot the acini into separate tubes and add varying concentrations of this compound or CCK-8. Incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the tubes to pellet the acini. Collect the supernatant, which contains the secreted enzymes.
-
Enzyme Assay: Measure the lipase activity in the supernatant using a commercial lipase assay kit. Express the results as a percentage of the total lipase content.
In Vivo Microinjection into the Nucleus Accumbens
This protocol is relevant for investigating the central effects of this compound as a CCKB antagonist.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Guide cannulae and injection needles
-
This compound dissolved in sterile saline
-
Amphetamine
-
Operant conditioning chambers
Procedure:
-
Surgical Implantation: Anesthetize the rats and secure them in a stereotaxic apparatus. Implant bilateral guide cannulae aimed at the nucleus accumbens. Allow for a recovery period of at least one week.
-
Behavioral Training: Train the rats in operant conditioning chambers to press a lever for a food reward. Subsequently, pair a conditioned stimulus (e.g., a light or tone) with the food reward.
-
Microinjection: On the test day, gently restrain the rat and insert the injection needles into the guide cannulae. Infuse a solution of this compound (e.g., 10 µg in 0.5 µL) into the nucleus accumbens over a period of one minute.
-
Behavioral Testing: Place the rat back into the operant chamber. Administer amphetamine and measure the number of lever presses for the presentation of the conditioned stimulus.
-
Data Analysis: Compare the lever-pressing behavior of rats treated with this compound and amphetamine to control groups (e.g., vehicle and amphetamine).
Conclusion
This compound stands out as a multifaceted pharmacological agent with significant potential for advancing our understanding of CCK receptor function in health and disease. Its well-characterized antagonist activity at CCKB receptors provides a tool to explore their roles in the central nervous system and gastrointestinal disorders. Simultaneously, its surprising agonist effect on pancreatic CCKA receptors offers a unique opportunity to dissect the signaling pathways governing exocrine pancreatic secretion. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design of new experiments and the interpretation of results in the ongoing exploration of the complex biology of this compound.
References
- 1. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PD 135158 (CAS Number: 130285-87-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 135158, also identified as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. With a CAS number of 130285-87-9, this compound has been a valuable tool in neuroscience research, particularly in the investigation of anxiety and psychotic disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, mechanism of action, and key experimental findings. The information is presented to support further research and drug development efforts centered on the CCK-B receptor.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 130285-87-9 |
| Synonyms | CAM 1028 |
| Molecular Formula | C35H44N4O5 |
| Molecular Weight | 616.76 g/mol |
Pharmacological Profile
This compound is a high-affinity antagonist for the CCK-B receptor, demonstrating significant selectivity over the cholecystokinin A (CCK-A) receptor subtype. Its primary pharmacological effects are centered on the central nervous system, where CCK-B receptors are predominantly expressed.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and in-vitro activity.
| Parameter | Value | Species/System | Reference |
| IC50 (CCK-B Receptor) | 2.8 nM | Mouse cortex | [1] |
| Ke (CCK-B Receptor) | 12.9 nM | Rat lateral hypothalamic slice |
Note: While extensively referenced, a specific Ki value for this compound at the CCK-B receptor is not consistently reported in publicly available literature. The IC50 and Ke values serve as strong indicators of its high binding affinity.
Pharmacokinetics (ADME)
Detailed in-vivo pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively available in the public domain. Such studies are crucial for the clinical development of any therapeutic candidate and would typically be conducted during later stages of drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of the endogenous neuropeptide cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
The primary signaling pathway for the CCK-B receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). The activation of PKC can then lead to the phosphorylation of various downstream targets, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a role in cell growth and differentiation. By antagonizing the CCK-B receptor, this compound inhibits this entire signaling cascade.
Signaling Pathway Diagram
Caption: CCK-B Receptor Signaling Pathway and Inhibition by this compound.
Key Experimental Findings and Protocols
This compound has been instrumental in elucidating the role of the CCK-B receptor in various physiological and pathological processes. Below are summaries of key findings and the methodologies employed in seminal studies.
Anxiolytic Activity
Finding: this compound exhibits potent anxiolytic (anti-anxiety) effects in animal models.
Experimental Protocol (Elevated Plus-Maze):
-
Subjects: Male Hooded Lister rats.
-
Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms.
-
Procedure: Rats were administered this compound subcutaneously at doses ranging from 0.01 to 1.0 mg/kg. After a set pretreatment time, each rat was placed at the center of the maze, and the number of entries into and the time spent in the open and enclosed arms were recorded for a 5-minute period. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Antipsychotic Potential
Finding: this compound has shown potential as an antipsychotic agent by enhancing latent inhibition in rats, a pre-clinical model of attentional deficits in schizophrenia.[1]
Experimental Protocol (Latent Inhibition):
-
Subjects: Male Sprague-Dawley rats.[1]
-
Apparatus: A conditioned emotional response paradigm was used, typically involving a drinking tube and a conditioned stimulus (e.g., a tone) paired with a mild footshock (unconditioned stimulus).[1]
-
Procedure:
-
Pre-exposure Phase: One group of rats is repeatedly exposed to the to-be-conditioned stimulus (the tone) without any consequence. The control group is not pre-exposed.
-
Conditioning Phase: All rats are subjected to pairings of the tone with a mild footshock.
-
Test Phase: The suppression of drinking behavior in the presence of the tone is measured. Latent inhibition is observed when the pre-exposed group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the non-pre-exposed group.
-
-
Drug Administration: this compound was administered subcutaneously at doses of 0.001, 0.01, and 0.1 mg/kg prior to the pre-exposure phase.[1] The enhancement of latent inhibition by this compound suggests a potential to normalize attentional processing deficits.[1]
Experimental Workflow Diagram
Caption: Workflow for a Latent Inhibition Experiment.
Selectivity and Off-Target Effects
While this compound is highly selective for the CCK-B receptor, it is important to note that at higher concentrations, it can exhibit agonist activity at the CCK-A receptor. This is a critical consideration for in-vitro and in-vivo experimental design and interpretation of results.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCK-B receptor in the central nervous system. Its high affinity and selectivity have enabled significant advances in our understanding of the neurobiology of anxiety and psychosis. While a lack of comprehensive public data on its pharmacokinetics has limited its clinical translation, the foundational research conducted with this compound continues to inform the development of new therapeutic agents targeting the CCK system. Future research should aim to fully characterize its ADME profile to better assess its potential as a drug candidate.
References
An In-depth Technical Guide to PD 135158 (CAM 1028): A Cholecystokinin Receptor Ligand
An authoritative resource for researchers, scientists, and drug development professionals on the cholecystokinin (B1591339) receptor ligand PD 135158, also known as CAM 1028. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed experimental protocols.
Introduction and Alternative Names
This compound, interchangeably referred to as CAM 1028, is a potent and selective non-peptide ligand for cholecystokinin (CCK) receptors. It is primarily characterized as a CCKB receptor antagonist, but has also been demonstrated to act as a full agonist at the rat pancreatic CCKA receptor.[1] This dual activity makes it a valuable tool for dissecting the distinct physiological roles of the CCK receptor subtypes in various biological systems, including the central nervous and gastrointestinal systems.
Chemical and Physical Properties
While a definitive IUPAC name and publicly available chemical structure for this compound remain elusive in readily accessible databases, some of its fundamental properties have been reported.
| Property | Value | Source |
| Alternative Name | CAM 1028 | [1] |
| Primary Activity | CCKB Receptor Antagonist | [2] |
| Secondary Activity | CCKA Receptor Agonist (rat pancreas) | [1] |
Quantitative Data: Receptor Affinity and Potency
The interaction of this compound with cholecystokinin receptors is characterized by its distinct activities at the two main subtypes, CCKA and CCKB.
| Parameter | Receptor Subtype | Species | Value | Description | Source |
| EC50 | CCKA | Rat | 0.6 µM | Half-maximal effective concentration for stimulating lipase (B570770) release from pancreatic acini. | [1] |
No specific Ki or IC50 values for the binding affinity of this compound to either CCKA or CCKB receptors were identified in the reviewed literature.
Mechanism of Action and Signaling Pathways
Both CCKA and CCKB receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.[3][4][5][6][7][8][9][10] Activation of these receptors initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6][7] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to downstream cellular responses.
CCKA Receptor Signaling Pathway
Activation of the CCKA receptor by an agonist, such as this compound in rat pancreatic acini, initiates the Gq-mediated signaling cascade. This leads to the mobilization of intracellular calcium and activation of PKC, which are key events in stimulating pancreatic enzyme secretion.[3] The CCKA receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
CCKB Receptor Signaling Pathway
As an antagonist at the CCKB receptor, this compound blocks the binding of endogenous agonists like cholecystokinin and gastrin, thereby inhibiting the downstream Gq-mediated signaling cascade. This pathway is implicated in various central nervous system processes, including anxiety and reward. In addition to the canonical Gq pathway, CCKB receptor activation can also lead to the activation of the MAPK/ERK pathway.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay for CCK Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds like this compound to CCK receptors.
Objective: To determine the inhibition constant (Ki) of this compound for CCKA and CCKB receptors.
Materials:
-
Membrane preparations from cells expressing either human CCKA or CCKB receptors.
-
Radioligand (e.g., [3H]propionyl-CCK8 for CCKA or [125I]BH-gastrin for CCKB).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pancreatic Acini Amylase Release Assay
This functional assay is used to assess the agonist or antagonist activity of compounds on CCKA receptors in pancreatic acinar cells.
Objective: To measure the effect of this compound on amylase secretion from isolated pancreatic acini.
Materials:
-
Freshly isolated pancreatic acini from rats.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
This compound stock solution.
-
CCK-8 (as a positive control).
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Acinar Preparation: Isolate pancreatic acini from rat pancreas by collagenase digestion.
-
Pre-incubation: Pre-incubate the acini in KRH buffer at 37°C for a short period to allow them to equilibrate.
-
Stimulation: Add varying concentrations of this compound or CCK-8 to the acinar suspension and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Sample Collection: Centrifuge the samples to pellet the acini. Collect the supernatant, which contains the secreted amylase.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the concentration-response curve and determine the EC50 value for this compound.
Elevated Zero-Maze Test for Anxiety-Like Behavior
This in vivo behavioral assay is used to evaluate the anxiolytic or anxiogenic effects of compounds.[11][12]
Objective: To assess the effect of this compound on anxiety-like behavior in rats.
Materials:
-
Elevated zero-maze apparatus.
-
Male Sprague-Dawley rats.
-
This compound solution for injection (e.g., intraperitoneal).
-
Vehicle control solution.
-
Video tracking software.
Procedure:
-
Animal Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the rats at a specified time before the test (e.g., 30 minutes). A study by Matto et al. used a dose of 100 µg/kg of this compound.
-
Test Procedure: Place the rat in one of the closed quadrants of the elevated zero-maze and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Data Recording: Record the animal's behavior using a video camera mounted above the maze.
-
Behavioral Analysis: Analyze the video recordings to score various parameters, including the time spent in the open and closed quadrants, the number of entries into the open quadrants, and the number of head dips over the edge of the open quadrants.
-
Data Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. An increase in the time spent in the open quadrants is indicative of an anxiolytic-like effect.
Conclusion
This compound (CAM 1028) is a versatile pharmacological tool for investigating the cholecystokinin system. Its distinct activities as a CCKB receptor antagonist and a CCKA receptor agonist provide a unique opportunity to differentiate the physiological and pathological roles of these two receptor subtypes. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the cholecystokinin system. Further studies are warranted to fully elucidate the binding affinities and the complete pharmacological profile of this compound.
References
- 1. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. uniprot.org [uniprot.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. maze.conductscience.com [maze.conductscience.com]
The Cholecystokinin-B Receptor Antagonist PD 135158: A Modulator of Feeding Behavior
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a key peptide hormone and neurotransmitter involved in the regulation of food intake. It exerts its effects through two main receptor subtypes: CCK-A and CCK-B. While the CCK-A receptor is primarily associated with satiety signals originating from the gastrointestinal tract, the CCK-B receptor, predominantly found in the central nervous system, plays a more nuanced role in the modulation of appetite, anxiety, and reward pathways. PD 135158 is a potent and selective non-peptide antagonist of the CCK-B receptor. This technical guide provides a comprehensive overview of the effects of this compound on feeding behavior, detailing the experimental protocols used in key studies, presenting quantitative data, and illustrating the underlying signaling mechanisms.
Core Findings on Feeding Behavior
Administration of this compound has been shown to modulate feeding behavior, particularly by increasing the consumption of palatable food. This effect is primarily mediated through its action on CCK-B receptors within key brain regions associated with reward and motivation, such as the nucleus accumbens.
Quantitative Data on Food Intake
The following tables summarize the quantitative effects of this compound on food intake as reported in key research studies.
Table 1: Effect of Intracerebroventricular (ICV) Administration of this compound on Food Intake in Rats
| Dose of this compound (mg) | Mean Peak Increase in Food Intake (%) | Duration of Test (minutes) | Key Observation | Reference |
| 0.001 - 0.5 | 39 | 60 | Increased intake was attributed to a larger first meal and increased consumption in the latter half of the test period. | [1] |
Table 2: Effect of Intra-Nucleus Accumbens (Acc) Administration of this compound on Sugar Consumption in Rats
| Rat Phenotype | Dose of this compound (µg) | Change in Sugar Consumption | Duration of Test (hours) | Reference |
| Low Baseline Sugar Intake | 3, 10, 30 | Increase | 1 | [2] |
| High Baseline Sugar Intake | 3, 10, 30 | Decrease | 1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for intracerebroventricular and intra-nucleus accumbens administration of this compound to study feeding behavior in rats.
Intracerebroventricular (ICV) Cannulation and Injection
This procedure allows for the direct administration of substances into the cerebral ventricles, providing access to various brain regions.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified for the experiment (e.g., food deprivation).
2. Surgical Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Stereotaxic Implantation: The animal is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into a lateral ventricle. The stereotaxic coordinates are determined based on a rat brain atlas.
-
Recovery: The animal is allowed a recovery period of at least one week post-surgery.
3. Microinjection Protocol:
-
Habituation: Rats are habituated to the injection procedure to minimize stress.
-
Injection: this compound, dissolved in a sterile vehicle (e.g., saline), is injected through an injector cannula that extends slightly beyond the guide cannula. The injection is performed over a set period (e.g., 1-2 minutes).
-
Dosage: Doses can range from 0.001 to 0.5 mg, as investigated in previous studies.[1]
-
Control Group: A control group receives injections of the vehicle solution.
4. Feeding Behavior Measurement:
-
Food Presentation: Following the microinjection (e.g., 30 minutes post-injection), pre-weighed amounts of food are presented to the rats.[1]
-
Data Collection: Food intake is measured at regular intervals (e.g., every 15 or 30 minutes) for the duration of the experiment (e.g., 60 minutes).[1] Spillage is carefully collected and weighed to ensure accurate measurement of consumption. Meal pattern analysis, including meal size, duration, and inter-meal intervals, can also be performed using specialized monitoring equipment.
Intra-Nucleus Accumbens (NAc) Cannulation and Injection
This technique targets a specific brain region known to be involved in reward and feeding.
1. Animal Model:
-
Species: Male Wistar rats.[2]
-
Phenotyping: Rats may be pre-screened and categorized based on their baseline consumption of specific foods (e.g., "low" vs. "high" sugar intake).[2]
2. Surgical Procedure:
-
Anesthesia and Stereotaxic Implantation: Similar to the ICV procedure, the rat is anesthetized and placed in a stereotaxic frame. Bilateral guide cannulae are implanted, targeting the nucleus accumbens.
-
Stereotaxic Coordinates: Approximate coordinates for the nucleus accumbens shell from bregma are: Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
3. Microinjection Protocol:
-
Injection Volume and Rate: A small volume of the drug solution (e.g., 0.5 µl per side) is infused over a period of time (e.g., 60 seconds) to allow for diffusion into the target tissue.
-
Dosage: Doses of 3, 10, and 30 µg of this compound have been used in studies targeting the nucleus accumbens.[2]
4. Feeding Behavior Measurement:
-
Diet: In addition to standard chow, palatable food options, such as a sugar solution or high-fat diet, are often provided to assess the effects on hedonic feeding.[2]
-
Data Collection: Food and fluid intake are measured for a defined period (e.g., 1 hour) following the microinjection.[2]
Signaling Pathways and Mechanisms of Action
The effects of this compound on feeding are rooted in its ability to block the action of endogenous CCK at the CCK-B receptor. This interaction modulates downstream signaling cascades, particularly within the mesolimbic dopamine (B1211576) system.
CCK-B Receptor Signaling in the Nucleus Accumbens
Endogenous CCK, released in response to various stimuli including food cues, can act on CCK-B receptors on neurons in the nucleus accumbens. Activation of these G protein-coupled receptors is thought to exert an inhibitory influence on dopamine release.[3]
By blocking these receptors, this compound is hypothesized to disinhibit dopamine release, leading to an enhanced motivational drive for palatable foods.
Figure 1: Hypothesized mechanism of this compound action on feeding behavior.
Experimental Workflow for Investigating this compound Effects
The logical flow of an experiment designed to test the effect of this compound on feeding behavior is outlined below.
Figure 2: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
The CCK-B receptor antagonist this compound has demonstrated a clear, albeit complex, role in the modulation of feeding behavior. Its ability to increase the intake of palatable food, particularly when administered directly into the nucleus accumbens, highlights the importance of the central CCK system in the regulation of hedonic feeding. The differential effects observed in animals with varying baseline preferences for palatable foods suggest that the endogenous CCK tone in the nucleus accumbens may be a critical factor in determining individual feeding patterns.
Future research should focus on further elucidating the downstream signaling cascades activated by CCK-B receptor antagonism in the context of feeding. A more detailed understanding of the interaction between the CCK and dopamine systems, as well as other neurotransmitter systems, will be crucial. Additionally, exploring the effects of this compound on the microstructure of feeding behavior (e.g., lick patterns, bout analysis) could provide deeper insights into the specific motivational and consummatory processes that are altered. For drug development professionals, these findings suggest that targeting the CCK-B receptor could be a viable strategy for modulating food intake, although the bimodal effects observed warrant careful consideration of the target population and their underlying feeding traits.
References
- 1. Effects of Nucleus Accumbens Insulin Inactivation on Microstructure of Licking for Glucose and Saccharin in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual differences in the feeding response to CCKB antagonists: role of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Surprising Agonist Activity of PD 135158 at the Cholecystokinin-A (CCKA) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 135158, a compound initially characterized as a selective antagonist for the cholecystokinin-B (CCKB)/gastrin receptor, has demonstrated unexpected and significant agonist activity at the cholecystokinin-A (CCKA) receptor. This finding challenges the established pharmacological profile of this compound and presents new avenues for research into the structure-activity relationships of CCK receptor ligands. This technical guide provides an in-depth analysis of the agonist properties of this compound at the CCKA receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Introduction
The cholecystokinin (B1591339) (CCK) system, comprising the peptide hormones CCK and gastrin and their respective receptors, CCKA and CCKB, plays a crucial role in regulating gastrointestinal function and various central nervous system processes. While the CCKA receptor is primarily found in peripheral tissues like the pancreas and gallbladder, mediating enzyme secretion and smooth muscle contraction, the CCKB receptor is more prevalent in the brain and stomach lining. The development of selective ligands for these receptors has been instrumental in elucidating their distinct physiological roles.
This compound was developed and widely utilized as a potent and selective antagonist of the CCKB receptor. However, subsequent research revealed a surprising off-target effect: this compound acts as a full agonist at the rat pancreatic CCKA receptor, stimulating digestive enzyme secretion with an efficacy comparable to the endogenous agonist, cholecystokinin octapeptide (CCK-8).[1] This unexpected agonist activity underscores the subtle molecular determinants of ligand-receptor interactions and highlights the importance of comprehensive pharmacological profiling.
Quantitative Analysis of this compound Agonist Activity
The agonist activity of this compound at the CCKA receptor has been quantified through functional assays measuring lipase (B570770) secretion from isolated rat pancreatic acini. The key parameters are summarized in the table below, alongside comparative data for the endogenous agonist CCK-8.
| Compound | Parameter | Value | Receptor | Assay System | Reference |
| This compound | Half-maximal stimulation (EC50) | 0.6 µM | Rat CCKA | Isolated Rat Pancreatic Acini (Lipase Secretion) | [1] |
| Concentration for Maximal Secretion | 50 µM | Rat CCKA | Isolated Rat Pancreatic Acini (Lipase Secretion) | [1] | |
| Inhibition by Loxiglumide (B1675256) (IC50) | 0.4 µM | Rat CCKA | Isolated Rat Pancreatic Acini (Lipase Secretion) | [1] | |
| CCK-8 | Half-maximal stimulation (EC50) | ~25 pM | Rat CCKA | Isolated Rat Pancreatic Acini (Lipase Secretion) | [1] |
| Inhibition by Loxiglumide (IC50) | 0.6 µM | Rat CCKA | Isolated Rat Pancreatic Acini (Lipase Secretion) | [1] |
Experimental Protocols
Isolation of Rat Pancreatic Acini
This protocol describes the preparation of isolated pancreatic acini from rats, a primary model for studying CCKA receptor-mediated enzyme secretion.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Collagenase (Type IV)
-
Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 0.1% soybean trypsin inhibitor, 0.2% bovine serum albumin (BSA), and equilibrated with 95% O2 / 5% CO2.
-
Mechanical shearing equipment (e.g., pipettes with decreasing orifice diameters)
-
Centrifuge
-
Water bath (37°C)
Procedure:
-
Humanely euthanize the rat and surgically remove the pancreas.
-
Inject the pancreas with KRB buffer containing collagenase to initiate enzymatic digestion.
-
Mince the pancreas into small fragments and incubate in the collagenase-containing KRB buffer in a shaking water bath at 37°C for 30-60 minutes.
-
Disperse the digested tissue by gentle mechanical shearing using a series of pipettes with progressively smaller tip diameters.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation at low speed (e.g., 50 x g) for 2-3 minutes and resuspend in fresh KRB buffer.
-
Repeat the washing step 2-3 times.
-
Resuspend the final acinar preparation in KRB buffer and maintain at 37°C for subsequent functional assays.
Pancreatic Lipase Secretion Assay
This assay quantifies the amount of lipase secreted from isolated pancreatic acini in response to agonist stimulation.
Materials:
-
Isolated pancreatic acini suspension
-
This compound and CCK-8 solutions of varying concentrations
-
Loxiglumide (CCKA receptor antagonist) solution
-
KRB buffer
-
Lipase activity assay kit (e.g., colorimetric or titrimetric)
-
Microplate reader or titrator
-
Incubator (37°C)
Procedure:
-
Pre-incubate aliquots of the isolated pancreatic acini suspension for a short period at 37°C to allow for equilibration.
-
For antagonist experiments, add loxiglumide to the designated acini suspensions and incubate for 15-30 minutes prior to agonist addition.
-
Add varying concentrations of this compound or CCK-8 to the acini suspensions. Include a control group with buffer only (basal secretion).
-
Incubate the suspensions at 37°C for 30-60 minutes.
-
Terminate the secretion by placing the samples on ice and centrifuging at low speed to pellet the acini.
-
Collect the supernatant, which contains the secreted lipase.
-
Determine the lipase activity in the supernatant using a commercially available lipase assay kit according to the manufacturer's instructions.
-
Measure the total lipase content in an aliquot of the acini suspension (e.g., by sonication) to normalize the secreted amount.
-
Express the results as a percentage of total lipase content or as fold-increase over basal secretion.
Signaling Pathways and Visualizations
CCKA Receptor Signaling Pathway
Activation of the CCKA receptor by an agonist, such as this compound, initiates a cascade of intracellular signaling events. The CCKA receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.
Caption: CCKA Receptor Signaling Cascade.
Experimental Workflow for Assessing Agonist Activity
The following diagram illustrates the general workflow for characterizing the agonist activity of a compound like this compound at the CCKA receptor.
Caption: Agonist Activity Experimental Workflow.
Discussion and Future Directions
The unexpected agonist activity of this compound at the CCKA receptor has significant implications for its use as a pharmacological tool and as a lead compound for drug discovery. While its CCKB antagonist properties are well-documented, researchers must consider its CCKA agonist effects when interpreting experimental results, particularly in systems where both receptor subtypes are expressed.
This dual activity also presents an intriguing opportunity for the design of novel CCK receptor modulators. Understanding the structural basis for this compound's agonist activity at the CCKA receptor, in contrast to its antagonist activity at the CCKB receptor, could inform the development of more selective and potent ligands. Further studies, including radioligand binding assays to determine the binding affinity of this compound for the CCKA receptor and site-directed mutagenesis to identify key receptor residues involved in its agonist action, are warranted.
Conclusion
This compound, a compound traditionally classified as a CCKB receptor antagonist, exhibits surprising and potent full agonist activity at the CCKA receptor. This technical guide has provided a comprehensive overview of this phenomenon, including quantitative data on its functional effects, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This information is critical for researchers in the field of gastrointestinal pharmacology and drug development, enabling a more nuanced understanding of the CCK system and providing a foundation for future investigations into the molecular mechanisms of CCK receptor activation.
References
PD 135158: A Technical Guide to its Role in Neuroscience Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) type 2 receptor (CCK2R), also known as the CCK-B receptor. This receptor is widely distributed throughout the central nervous system and is implicated in a variety of physiological and pathological processes, including anxiety, nociception (pain perception), and reward behaviors. By blocking the action of the endogenous ligands cholecystokinin (CCK) and gastrin at the CCK2R, this compound serves as a valuable pharmacological tool for elucidating the role of this receptor in neuronal signaling and as a potential therapeutic agent. This guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: CCK2 Receptor Antagonism
This compound exerts its effects by competitively binding to the CCK2 receptor, thereby preventing its activation by endogenous peptide ligands like CCK-8 and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit.
Quantitative Data: Binding Affinities and Potency
The selectivity and potency of this compound are critical parameters for its use in research and potential therapeutic development. The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Receptor | Parameter | Value | Species | Reference |
| This compound | CCK2R | pIC50 | 8.9 | Human | [1] |
| This compound | CCKAR | IC50 | 1232 nM | - | |
| This compound | CCKBR | IC50 | 2.8 nM | - | |
| CCK-8 | CCK1R | Ki | 0.6-1 nM | - | [2] |
| CCK-8 | CCK2R | Ki | 0.3-1 nM | - | [2] |
| Gastrin | CCK1R | Ki | >1000 nM | - | [2] |
| Gastrin | CCK2R | Ki | ~1 nM | - | [2] |
Signaling Pathways Modulated by this compound
As an antagonist of the Gq-coupled CCK2R, this compound primarily blocks the initiation of the canonical phospholipase C signaling cascade. Its effects on other downstream pathways are a consequence of this primary blockade.
The Phospholipase C (PLC) / IP3 & DAG Pathway
Activation of the CCK2R by its agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular calcium concentration activates various calcium-dependent proteins, including calmodulin and certain protein kinases. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). This compound, by blocking the initial receptor activation, prevents this entire cascade.
Figure 1. this compound blocks the canonical Gq-PLC signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In neurons, it plays a significant role in synaptic plasticity and memory formation. Activation of the CCK2R can lead to the phosphorylation and activation of ERK, often through PKC-dependent mechanisms. By inhibiting PKC activation, this compound can indirectly suppress the activation of the MAPK/ERK pathway that is dependent on CCK2R signaling.
Figure 2. Indirect inhibition of the MAPK/ERK pathway by this compound.
Modulation of the cAMP Pathway
The CCK2 receptor is not typically directly coupled to Gs or Gi proteins, which respectively stimulate or inhibit adenylyl cyclase to modulate cyclic AMP (cAMP) levels. However, crosstalk between the PLC/PKC and cAMP pathways can occur. For instance, certain isoforms of adenylyl cyclase can be stimulated or inhibited by PKC or elevated intracellular calcium. Therefore, by blocking the primary Gq-mediated signaling, this compound may indirectly influence intracellular cAMP concentrations in a cell-type and context-dependent manner.
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CCK2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CCK2 receptor (e.g., HEK293-CCK2R cells).
-
Radioligand: [³H]PD 134308 or [¹²⁵I]CCK-8.
-
This compound (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled CCK-8 (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. Workflow for a radioligand binding assay.
Measurement of Intracellular Calcium Mobilization
Objective: To assess the ability of this compound to block CCK-8-induced increases in intracellular calcium.
Materials:
-
Cells expressing the CCK2 receptor (e.g., CHO-CCK2R cells).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCK-8 (agonist).
-
This compound (antagonist).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission for Fura-2).
-
Add CCK-8 (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence ratio over time.
-
Analyze the data by calculating the peak increase in the fluorescence ratio over baseline.
-
Determine the IC50 of this compound for the inhibition of the CCK-8-induced calcium response.
Western Blot for ERK Phosphorylation
Objective: To determine if this compound can block CCK-8-induced ERK phosphorylation.
Materials:
-
Neuronal cells or cells expressing CCK2R.
-
CCK-8 and this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to 80-90% confluency and serum-starve overnight.
-
Pre-treat cells with this compound or vehicle for 30-60 minutes.
-
Stimulate cells with CCK-8 for 5-15 minutes.
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Conclusion
This compound is a critical tool for investigating the multifaceted roles of the CCK2 receptor in the nervous system. Its high affinity and selectivity make it an excellent probe for dissecting the Gq-PLC signaling cascade and its downstream consequences on neuronal function. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the pharmacological properties of this compound and its impact on key signaling pathways. A thorough understanding of these mechanisms is essential for advancing our knowledge of CCK2R-mediated processes and for the development of novel therapeutics targeting this receptor system.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PD 135158
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor. Preclinical studies have demonstrated its potential as an anxiolytic agent and a modulator of food intake in rats. These application notes provide a comprehensive overview of the in vivo administration protocols for this compound, compiled from established methodologies in rodent research. The following sections detail experimental procedures for evaluating its anxiolytic and appetite-regulating effects, along with recommended dosage and administration guidelines.
Data Presentation
Table 1: In Vivo Administration Parameters for this compound in Rodent Models
| Parameter | Details | Rationale |
| Animal Model | Male Wistar or Sprague-Dawley rats (200-250g) | Commonly used strains for behavioral and feeding studies, exhibiting consistent responses. |
| Housing | Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle), ad libitum access to food and water (unless specified by protocol) | Minimizes stress and ensures animal welfare. |
| Administration Route | Intraperitoneal (IP) injection | Common and effective route for systemic delivery of small molecules in rodents. |
| Vehicle | Saline (0.9% NaCl) or a solution of saline with a small percentage of a solubilizing agent (e.g., DMSO, Tween 80) | Ensures solubility and stability of the compound for injection. The specific vehicle should be tested for any behavioral effects. |
| Acclimatization | Minimum of 7 days to the housing facility and 1-2 days to the experimental room | Reduces stress from new environments, leading to more reliable data. |
Table 2: Dosage and Experimental Design for Anxiolytic and Food Intake Studies
| Study Type | Proposed Dosage Range | Experimental Groups | Key Outcome Measures |
| Anxiolytic Activity (Elevated Plus Maze) | 1 - 10 mg/kg | Vehicle Control, this compound (multiple doses), Positive Control (e.g., Diazepam) | Time spent in open arms, number of entries into open and closed arms. |
| Food Intake Regulation | 1 - 10 mg/kg | Vehicle Control, this compound (multiple doses) | Cumulative food intake at various time points (e.g., 1, 2, 4, 24 hours). |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus Maze
Objective: To assess the anxiolytic-like effects of this compound in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Positive control (e.g., Diazepam)
-
Elevated Plus Maze apparatus
-
Syringes and needles for IP injection
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize male rats to the housing facility for at least one week. On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 1 hour.
-
Drug Administration:
-
Prepare fresh solutions of this compound and the positive control in the chosen vehicle.
-
Divide animals into experimental groups (vehicle, this compound doses, positive control).
-
Administer the assigned treatment via intraperitoneal (IP) injection. A typical injection volume is 1 ml/kg.
-
-
Behavioral Testing:
-
30 minutes post-injection, place a rat at the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
After each trial, clean the maze with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Protocol 2: Assessment of Food Intake Regulation
Objective: To determine the effect of this compound on food consumption in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Standard rat chow
-
Metabolic cages or cages with specialized food hoppers
-
Syringes and needles for IP injection
-
Animal scale
Procedure:
-
Animal Preparation: Individually house male rats and acclimatize them to the cages for several days. Ensure they are accustomed to the powdered or pelleted diet used for measurement.
-
Food Deprivation (Optional): To stimulate feeding behavior, a period of food deprivation (e.g., 12-24 hours) can be implemented before the experiment. Water should be available ad libitum.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Divide animals into experimental groups (vehicle, this compound doses).
-
At the beginning of the dark cycle (when rats are most active), administer the assigned treatment via IP injection.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake (in grams) for each animal at each time point.
-
Normalize food intake to the animal's body weight (g/kg).
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound over time.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound as a CCK2 receptor antagonist.
Caption: General experimental workflow for in vivo studies of this compound.
Application Notes and Protocols for PD 135158
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a potent and selective non-peptide antagonist of the Cholecystokinin (B1591339) B (CCKB) receptor, also known as the gastrin receptor. It exhibits high affinity for the CCKB receptor with an IC50 of 2.8 nM in the mouse cortex.[1] In contrast, its affinity for the Cholecystokinin A (CCKA) receptor is significantly lower, with a reported IC50 of 1232 nM, demonstrating its selectivity.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the CCKB receptor in the central nervous system and the gastrointestinal tract.
These application notes provide detailed protocols for the dissolution and use of this compound in both in vitro and in vivo experimental settings, along with a summary of its pharmacological properties and an overview of the CCKB receptor signaling pathway.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₄N₄O₆ | N/A |
| Molecular Weight | 624.75 g/mol | N/A |
| Solubility | Soluble in DMSO (up to 100 mM) | [2][3] |
| Appearance | Crystalline solid | N/A |
| Storage | Store at -20°C. Protect from light. | N/A |
Data Presentation
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| IC₅₀ (CCKB Receptor) | 2.8 nM | Mouse Cortex | [1] |
| IC₅₀ (CCKA Receptor) | 1232 nM | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add 160.1 µL of DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro assays.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
It is recommended to perform a vehicle control experiment using the same final concentration of DMSO.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the final assay medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solutions immediately.
Protocol 3: In Vitro Cell-Based Assay using HT-29 Cells
This protocol provides a general framework for assessing the effect of this compound on CCKB receptor-mediated signaling in the human colon adenocarcinoma cell line, HT-29, which is known to express CCK receptors.
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound working solutions
-
CCKB receptor agonist (e.g., Gastrin or Cholecystokinin-8)
-
Assay-specific reagents (e.g., for measuring intracellular calcium or ERK phosphorylation)
Procedure:
-
Cell Seeding: Seed HT-29 cells in appropriate culture plates (e.g., 96-well plates) at a density that allows for optimal growth and response.
-
Cell Starvation (Optional): Depending on the downstream signaling pathway being investigated, it may be necessary to serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.
-
Antagonist Pre-incubation: Treat the cells with various concentrations of this compound working solutions for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add the CCKB receptor agonist at a concentration known to elicit a submaximal response (e.g., EC₅₀ concentration).
-
Incubation: Incubate for the appropriate time to observe the desired cellular response (this can range from minutes for calcium flux to hours for gene expression changes).
-
Assay Measurement: Perform the specific assay to measure the downstream signaling event (e.g., measure intracellular calcium levels using a fluorescent indicator or determine ERK phosphorylation by Western blotting or ELISA).
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response and calculate the IC₅₀ value.
Protocol 4: In Vivo Administration
This protocol provides general guidance for the preparation of this compound for in vivo studies, based on reported subcutaneous administration in rats.[1]
Vehicle Preparation:
The choice of vehicle is critical for in vivo experiments and should be optimized for the specific animal model and route of administration. A common approach for subcutaneous injection of a DMSO-solubilized compound is to use a co-solvent system.
-
Example Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Procedure:
-
Dissolve this compound in DMSO to create a high-concentration stock.
-
Add the other vehicle components in the specified order, ensuring the solution remains clear and free of precipitation.
-
The final concentration of this compound should be calculated based on the desired dose (e.g., mg/kg) and the injection volume.
-
Administer the solution to the animal via the chosen route (e.g., subcutaneous injection).
-
A vehicle control group should always be included in the experimental design.
Signaling Pathway and Experimental Workflow
CCKB Receptor Signaling Pathway
The Cholecystokinin B (CCKB) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligands, gastrin or cholecystokinin, the CCKB receptor initiates a signaling cascade that leads to various cellular responses. This compound, as a CCKB receptor antagonist, blocks the initiation of this pathway.
Caption: CCKB receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Assay
The following diagram outlines the logical steps for conducting an in vitro experiment to determine the antagonistic activity of this compound.
Caption: A typical experimental workflow for an in vitro CCKB antagonist assay.
References
Application Notes and Protocols for PD 135158 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a potent and selective non-peptide antagonist of the Cholecystokinin (B1591339) B (CCK-B) receptor, also known as the CCK2 receptor. The CCK-B receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands such as cholecystokinin (CCK) and gastrin triggers a cascade of intracellular signaling events, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations and activation of protein kinase C (PKC). Downstream of these events, the Ras-Raf-MEK-ERK/MAPK pathway can be activated, influencing a variety of cellular processes including proliferation, differentiation, and secretion.
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate CCK-B receptor signaling and its role in cellular functions. The provided methodologies are intended to serve as a guide for researchers and can be adapted based on specific cell types and experimental goals.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported binding affinity and functional inhibition of this compound. This data is essential for determining the appropriate concentration range for in vitro experiments.
| Parameter | Receptor | Species | Cell Line/Tissue | Value | Reference |
| Ki | CCK-B | Guinea pig | Brain | 0.35 nM | [1] |
| Ki | CCK-B | Human | - | 1.1 nM | [1] |
| IC50 | CCK-A | Rat | Pancreatic acini | ~0.4 µM (as agonist) | [2] |
Note: While this compound is a potent CCK-B antagonist, it has been observed to act as a full agonist at the rat pancreatic CCK-A receptor at higher concentrations[2]. This is a critical consideration when designing experiments and interpreting results, especially in cell lines that may express both receptor subtypes.
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by agonists like gastrin or CCK initiates a well-defined signaling cascade. This compound acts by competitively binding to the receptor, thereby preventing the agonist from initiating these downstream events.
Experimental Protocols
Cell Proliferation Assay using [³H]-Thymidine Incorporation
This protocol details the measurement of cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA. This method is highly sensitive for assessing the inhibitory effect of this compound on agonist-induced cell growth.
Experimental Workflow:
Materials:
-
Cell line expressing CCK-B receptors (e.g., HT-29 human colon adenocarcinoma cells)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
CCK-B receptor agonist (e.g., Gastrin-17 or Pentagastrin)
-
[³H]-Thymidine (1 mCi/mL)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ cells/well for HT-29). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with serum-free medium and incubate for 24 hours.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁶ M. Remove the starvation medium and add the this compound solutions to the respective wells. Incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the CCK-B agonist (e.g., 10 nM Gastrin-17) to the wells containing this compound or vehicle. Also, include a control group with no agonist stimulation. Incubate for 24 hours.
-
Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for 4-6 hours at 37°C.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the cells twice with cold PBS.
-
Lyse the cells by adding 100 µL of 0.1 N NaOH to each well.
-
Transfer the lysate to scintillation vials.
-
-
Measurement: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the maximal agonist-induced proliferation. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i), a key event in CCK-B receptor signaling.
Experimental Workflow:
Materials:
-
Cells expressing CCK-B receptors (e.g., CHO-CCKBR or SH-SY5Y)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
This compound stock solution
-
CCK-B receptor agonist (e.g., CCK-8 or pentagastrin)
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation: Seed cells onto appropriate plates or coverslips and allow them to reach 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Place the plate or coverslip in the fluorescence reader/microscope.
-
Establish a stable baseline fluorescence reading (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add various concentrations of this compound and incubate for 5-10 minutes.
-
Add a fixed concentration of the CCK-B agonist (e.g., 100 nM CCK-8) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
-
The peak increase in the fluorescence ratio after agonist addition represents the calcium response.
-
Determine the percentage inhibition of the agonist-induced calcium response by this compound at each concentration and calculate the IC50 value.
-
ERK1/2 Phosphorylation Assay via Western Blotting
This protocol is designed to assess the inhibitory effect of this compound on the activation of the ERK/MAPK signaling pathway, a downstream target of the CCK-B receptor.
Experimental Workflow:
Materials:
-
Cell line expressing CCK-B receptors (e.g., SH-SY5Y or AGS cells stably expressing the CCK-B receptor)
-
Culture medium
-
This compound stock solution
-
CCK-B receptor agonist (e.g., pentagastrin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-incubate with desired concentrations of this compound (e.g., 1 µM) for 1 hour.
-
Stimulate with a CCK-B agonist (e.g., 100 nM pentagastrin) for a time determined by a time-course experiment (typically 5-15 minutes for ERK phosphorylation).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized values between different treatment groups to determine the effect of this compound. A study on HT-29 cells showed that pentagastrin (B549294) significantly increased the phosphorylation of ERK1/2, and this effect was antagonized by the CCK receptor antagonist proglumide[3][4]. Similar inhibition would be expected with this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CCK-B receptor. The protocols provided herein offer a framework for assessing the impact of this compound on key cellular responses mediated by this receptor. Researchers should carefully consider the specific characteristics of their cell system, including the potential expression of CCK-A receptors, to ensure accurate data interpretation. By employing these assays, scientists and drug development professionals can effectively characterize the in vitro effects of CCK-B receptor antagonists and further elucidate the therapeutic potential of targeting this signaling pathway.
References
- 1. Cholecystokinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for PD 135158 in Appetite Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter involved in various physiological processes, including digestion, anxiety, and satiety. While the CCK-A receptor subtype is widely recognized as the primary mediator of the satiety signals originating from the periphery, the role of the central CCK-B receptors in appetite regulation is a subject of ongoing investigation. These application notes provide a comprehensive overview of the experimental use of this compound to explore the nuanced role of CCK-B receptors in the control of food intake.
Disclaimer: The information provided is for research purposes only and does not constitute medical advice.
Mechanism of Action
This compound exerts its effects by competitively binding to CCK-B receptors, thereby blocking the action of endogenous CCK. CCK-B receptors are G protein-coupled receptors (GPCRs) predominantly found in the central nervous system, including key appetite-regulating regions like the hypothalamus.[1] By antagonizing these receptors, this compound allows researchers to investigate the baseline and stimulated functions of the CCK-B receptor signaling pathway in the context of feeding behavior.
Contrasting Roles of CCK-A and CCK-B Receptors in Satiety
It is crucial to distinguish the functions of CCK-A and CCK-B receptors in appetite control. A substantial body of evidence indicates that CCK-A receptors, located primarily on vagal afferent neurons in the periphery, are the main targets for the satiating effects of peripherally released CCK. Antagonists of the CCK-A receptor, such as devazepide, have been shown to increase food intake.[2][3]
In contrast, the role of CCK-B receptors in satiety is more complex and appears to be centrally mediated. Studies using CCK-B specific antagonists like L-365,260 have yielded mixed results, with some showing no effect on food intake. However, research utilizing this compound has demonstrated a significant increase in food consumption upon central administration, suggesting a direct role for brain CCK-B receptors in the regulation of appetite.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of intracerebroventricular (ICV) administration of this compound on food intake in male Sprague-Dawley rats.
| Dose of this compound (mg) | Mean Food Intake (g) | % Increase vs. Vehicle |
| Vehicle | 5.4 ± 0.5 | 0% |
| 0.001 | 6.2 ± 0.6 | 14.8% |
| 0.01 | 6.8 ± 0.7 | 25.9% |
| 0.1 | 7.5 ± 0.8 | 38.9% |
| 0.5 | 7.2 ± 0.7 | 33.3% |
Data adapted from a study investigating the role of central CCK-B receptors in food intake. The study reported a mean peak increase of 39% in food intake following this compound administration.[2]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for the subsequent administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula (22-gauge) and dummy cannula
-
Dental cement and anchor screws
-
Antiseptic solution and topical antibiotic
-
Analgesics
Procedure:
-
Anesthetize the rat and securely position it in the stereotaxic apparatus.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
-
Drill a small hole at the determined coordinates, taking care not to damage the underlying dura mater.
-
Implant the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before commencing experiments.
Protocol 2: Evaluation of this compound on Food Intake
This protocol details the procedure for assessing the effect of centrally administered this compound on food intake in rats.
Materials:
-
Cannulated rats (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid)
-
Microinjection pump and tubing
-
Injector cannula (28-gauge)
-
Standard rat chow and water
-
Metabolic cages with food intake monitoring systems
Procedure:
-
Habituate the rats to the experimental setup, including handling and mock injections.
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses.
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the injector cannula, connected to the microinjection pump, into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula.
-
Infuse the desired dose of this compound or vehicle solution over a period of 1-2 minutes.
-
After the infusion, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula and return the rat to its cage with pre-weighed food and ad libitum access to water.
-
Monitor and record food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) using an automated food intake monitoring system or by manual weighing of the food.
Visualizations
Caption: CCK-B Receptor Signaling Pathway in Appetite Regulation.
Caption: Experimental Workflow for Appetite Studies with this compound.
References
- 1. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of type A, not type B, CCK receptors attenuates satiety actions of exogenous and endogenous CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of centrally administered CCK-receptor antagonists on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Binding Assay for the CCKB Receptor Antagonist PD 135158
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 135158 is a potent and selective antagonist for the Cholecystokinin (B1591339) B (CCKB) receptor, also known as the gastrin receptor.[1][2] The CCKB receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract.[3] Its activation by the peptide hormones cholecystokinin (CCK) and gastrin triggers a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. This pathway is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Consequently, antagonists of the CCKB receptor like this compound are valuable tools for studying these processes and hold therapeutic potential.
This application note provides a detailed protocol for an in vitro radioligand binding assay to characterize the interaction of this compound with the human CCKB receptor.
Signaling Pathway of the CCKB Receptor
Upon binding of an agonist, the CCKB receptor activates Gαq proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay to determine the binding affinity of this compound for the CCKB receptor.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound and related compounds for the CCKB receptor can be determined through competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a competing ligand.
| Compound | Radioligand | Receptor Source | Ki (nM) | pKi |
| This compound | [125I]CCK-8 | Human CCKB Receptor | 0.32 | 9.5 |
| Gastrin I | [125I]CCK-8 | Human CCKB Receptor | 0.5 | 9.3 |
| CCK-8 | [125I]CCK-8 | Human CCKB Receptor | 0.8 | 9.1 |
Note: The pKi is the negative logarithm of the Ki value.
Experimental Protocols
Materials and Reagents
-
Cell Line: A stable cell line expressing the human CCKB receptor (e.g., from Charles River Laboratories).
-
Radioligand: [125I]-labeled Cholecystokinin Octapeptide ([125I]CCK-8).
-
Competitor: this compound.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well filter plates with GF/C filters.
-
Vacuum filtration manifold.
-
Gamma counter.
Membrane Preparation
-
Culture cells expressing the human CCKB receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Membrane Preparation Buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot and store the membranes at -80°C until use.
Competitive Radioligand Binding Assay
-
Thaw the membrane preparation on ice. Dilute the membranes in Assay Buffer to the desired final concentration (e.g., 10-20 µg of protein per well).
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay Buffer.
-
Non-specific Binding: A high concentration of a non-labeled CCKB receptor ligand (e.g., 1 µM Gastrin I).
-
Competition: Serial dilutions of this compound (e.g., from 10-12 M to 10-5 M).
-
-
Add a constant concentration of [125I]CCK-8 to all wells. The concentration should be close to its Kd value for the CCKB receptor.
-
Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 µL.
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
Terminate the incubation by rapid filtration through the GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a gamma counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
Application Notes: PD 135158 for Blocking CCK2 Receptors in Brain Slices
Introduction
PD 135158 is a potent and selective non-peptide antagonist of the Cholecystokinin (B1591339) Type 2 (CCK2) receptor, also known as the CCK-B receptor.[1] As a member of the tryptophan dipeptoid chemical class, it is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK system in the central nervous system (CNS).[2][3] In the brain, CCK2 receptors are widely distributed, with high densities in regions like the cerebral cortex, limbic system, and striatum.[4] They are implicated in a variety of functions and disorders, including anxiety, memory, pain perception, and schizophrenia.[5][6][7]
These application notes provide detailed protocols for utilizing this compound as a CCK2 receptor antagonist in acute brain slice preparations, a standard model for studying neuronal function and synaptic circuitry.[8] The protocols cover brain slice preparation, electrophysiological recording, and data interpretation for researchers, scientists, and drug development professionals.
Mechanism of Action
Cholecystokinin (CCK) exerts its effects through G-protein-coupled receptors (GPCRs). The CCK2 receptor, in particular, has been shown to couple to divergent signaling pathways in a cell-type-specific manner. This compound acts by competitively binding to the CCK2 receptor, thereby preventing the downstream signaling cascades initiated by endogenous CCK or applied agonists.
Two primary signaling pathways have been identified for the CCK2 receptor in the brain:
-
Canonical Gq/PLC Pathway: In many neurons, including pyramidal cells, the CCK2 receptor couples to Gq/11 proteins.[6][7] This activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG.[7] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), modulating neuronal excitability and neurotransmitter release.[7]
-
Non-Canonical Pertussis Toxin-Sensitive Pathway: In specific neuronal populations, such as parvalbumin-positive (PV+) basket cells in the hippocampus, the CCK2 receptor couples to a pertussis toxin-sensitive G-protein (suggesting a Gi/o-type protein).[5][6] This pathway involves ryanodine (B192298) receptors on intracellular calcium stores, ultimately activating a nonselective cationic conductance that leads to cell depolarization.[5][9]
It is important to note that while this compound is a selective CCK2 antagonist, it has been observed to act as a full agonist at the CCKA receptor in some peripheral tissues, such as rat pancreatic acini.[10] Researchers should consider this potential off-target effect in their experimental design and interpretation.
Quantitative Data
The potency and affinity of this compound have been characterized in various systems. The following table summarizes key quantitative data.
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ | 76 nM | Rat | Isolated Stomach ECL Cells | [2][3] |
| pIC₅₀ | 8.9 | Human | Receptor Binding Assay | [11] |
| Ki | 0.33 nM | Guinea Pig | Brain Cortex Membranes | [4] |
IC₅₀: Half maximal inhibitory concentration. pIC₅₀: Negative logarithm of the IC₅₀. Ki: Inhibitory constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling cascades of the CCK2 receptor and the general experimental workflow for using this compound in brain slices.
Caption: Canonical Gq/PLC signaling pathway of the CCK2 receptor.
Caption: Non-canonical CCK2 receptor pathway in PV+ basket cells.
Caption: Experimental workflow for testing this compound in brain slices.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from established methods for preparing viable brain slices from rodents suitable for electrophysiology.[8][12][13]
A. Solutions Required:
-
NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl. Osmolarity should be 300–310 mOsm.[12]
-
HEPES aCSF (Holding/Recovery Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4. Osmolarity should be 300–310 mOsm.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4. Osmolarity should be 300–310 mOsm.
-
Intracellular Pipette Solution (K-Gluconate based): (in mM) 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na2-GTP, and 2 MgCl2. Adjust pH to 7.3 with KOH. Osmolarity should be 290–300 mOsm.[8]
Note: All extracellular solutions must be continuously saturated with carbogen (B8564812) (95% O₂ / 5% CO₂) before and during use.[8] Prepare solutions fresh on the day of the experiment.
B. Procedure:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., mouse or rat) with an approved anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture). Confirm depth of anesthesia via toe pinch.[14]
-
Perform transcardial perfusion with 20-30 mL of ice-cold, carbogenated NMDG-HEPES aCSF.[8][14]
-
-
Brain Extraction:
-
Slicing:
-
Mount the brain tissue onto the specimen plate of a vibratome using cyanoacrylate glue.[13]
-
Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Cut slices at a desired thickness (typically 300-400 µm).[16] Use a slow blade advance speed to minimize tissue damage.
-
-
Recovery:
-
Immediately transfer the cut slices to an initial recovery chamber containing NMDG-HEPES aCSF, maintained at 32–34 °C with constant carbogenation, for 10-12 minutes.[12]
-
After this initial protective recovery, transfer the slices to a holding chamber containing HEPES aCSF at room temperature, and allow them to recover for at least 1 hour before recording.[16]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of a CCK agonist and its blockade by this compound on neuronal activity.
A. Equipment and Setup:
-
Electrophysiology rig including an upright microscope with IR-DIC optics, micromanipulators, amplifier, digitizer, and data acquisition software.[8]
-
Submerged recording chamber continuously perfused with carbogenated recording aCSF (2-3 mL/min) at 30-32 °C.[16]
B. Procedure:
-
Slice Placement and Cell Targeting:
-
Transfer a recovered brain slice to the recording chamber.
-
Under the microscope, identify the target neuron (e.g., a CA1 pyramidal neuron or a hippocampal interneuron).
-
-
Patching and Baseline Recording:
-
Using a glass pipette (3-6 MΩ) filled with intracellular solution, approach the target neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve whole-cell configuration. Allow the cell to stabilize for 3-5 minutes.
-
In current-clamp mode, record the resting membrane potential and firing properties. In voltage-clamp mode (holding potential -70 mV), record baseline synaptic activity or a leak current.[16][17] Record a stable baseline for 5-10 minutes.
-
-
Agonist Application:
-
Bath-apply a CCK2 receptor agonist, such as sulfated cholecystokinin octapeptide (CCK-8s), at a known effective concentration (e.g., 100 nM).[17]
-
Record the cellular response. A typical response to CCK-8s in CA1 pyramidal neurons is a slight depolarization and a reduction in the afterhyperpolarization following a train of action potentials.[17] In PV+ basket cells, a direct depolarization is expected.[5]
-
-
Antagonist Application and Blockade:
-
Wash out the agonist with standard recording aCSF until the neuron's activity returns to baseline.
-
Bath-apply this compound at a concentration sufficient to block the receptor (e.g., 100 nM - 1 µM, chosen based on IC₅₀ data and experimental conditions). Allow the antagonist to perfuse for at least 10 minutes.
-
While continuing to perfuse with this compound, re-apply the CCK agonist (CCK-8s).
-
Confirm that the previously observed agonist-induced effect is significantly reduced or completely abolished. This demonstrates the specific blockade of CCK2 receptors by this compound.
-
-
Data Analysis:
-
Measure key parameters before, during, and after drug applications. This may include changes in resting membrane potential, input resistance, firing frequency, or the amplitude of specific currents.
-
Perform appropriate statistical analysis to determine the significance of the observed effects and the blockade by this compound.
-
References
- 1. PD-135,158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological changes in rat hippocampal pyramidal neurons produced by cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 135158 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PD 135158, a potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has been shown to be soluble in DMSO at a concentration of 100 mM[1].
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue known as precipitation upon dilution. It occurs because this compound, like many kinase inhibitors, is significantly less soluble in aqueous solutions than in a strong organic solvent like DMSO. When the DMSO stock is diluted into your aqueous experimental medium (e.g., PBS or cell culture media), the concentration of this compound may exceed its solubility limit in that new environment, causing it to precipitate out of solution.
Q3: How can I prevent my this compound from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation. First, ensure the final concentration of DMSO in your assay is kept as low as possible (typically below 0.5%) to minimize its potential off-target effects. You can also try lowering the final concentration of this compound in your experiment. If precipitation persists, consider incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, into your aqueous buffer. Additionally, briefly sonicating the solution after dilution can help to redissolve small precipitates.
Q4: Can I use ethanol (B145695) to dissolve this compound?
A4: While DMSO is the primary recommended solvent, some kinase inhibitors also show good solubility in ethanol. If your experimental protocol is sensitive to DMSO, you may consider ethanol as an alternative for your stock solution. However, it is crucial to perform a vehicle control to ensure that the final concentration of ethanol does not affect your experimental results. For most cell lines, the final ethanol concentration should be kept below 0.5%.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a kinase inhibitor. While its precise target is not explicitly specified in the readily available literature, its context of use is often within the scope of signaling pathway research, including the PD-1/PD-L1 pathway. One potential mechanism could involve the inhibition of kinases that regulate the stability of PD-L1, such as Rho-associated protein kinase (ROCK).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its kinetic solubility in the aqueous buffer. | - Lower the final concentration of this compound.- Increase the final percentage of DMSO (if the assay allows, and not exceeding toxic levels).- Add a surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the aqueous buffer.- Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution as it reaches its thermodynamic solubility limit. | - Decrease the incubation time of the experiment if possible.- Maintain the lowest possible final concentration of this compound that still yields a biological effect.- Consider using a formulation with solubility enhancers, such as cyclodextrins, if compatible with the experimental setup. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | - Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Ensure thorough vortexing of the stock solution before making dilutions.- Use a standardized and well-documented dilution protocol. |
| Cell toxicity observed at higher concentrations. | The concentration of the organic solvent (DMSO or ethanol) may be toxic to the cells. | - Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line.- Ensure the final solvent concentration is well below this toxic threshold, ideally <0.5%. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 100 mM[1] | Recommended for primary stock solutions. |
| Water | Poorly soluble | Not recommended for stock solutions. |
| PBS (Phosphate-Buffered Saline) | Poorly soluble | Dilution from a DMSO stock is necessary. |
| Ethanol | Data not readily available | May be used as a co-solvent or for stock solutions with caution. |
| Cell Culture Media | Poorly soluble | Requires dilution from a DMSO stock; final concentration is critical. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 616.75 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or 96-well plate
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations if a wide range of final concentrations is to be tested.
-
Directly add the appropriate volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should be kept constant across all wells and should not exceed the tolerance limit of the cell line (typically <0.5%).
-
Gently mix the final solution by pipetting up and down.
-
Visually inspect the medium for any signs of precipitation.
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the wells with this compound.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and potential site of action for this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Logical relationships in this compound solution preparation.
References
Improving PD 135158 stability in solution
Welcome to the technical support center for PD 135158. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers improve the stability and solubility of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound to prepare a stock solution?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] We recommend preparing a high-concentration stock solution, for example, at 100 mM in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Brief sonication can be used if necessary, but avoid overheating which could degrade the compound. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous solutions like PBS or cell culture media. What can I do?
A2: This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are several strategies to prevent precipitation:[1][2]
-
Use a Stepwise Dilution Method: Instead of adding the high-concentration DMSO stock directly into your final volume of aqueous buffer, perform one or more intermediate dilutions in a smaller volume of buffer or media. This gradual reduction in DMSO concentration helps keep the compound soluble.
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or PBS is pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound. Many compounds are more soluble at warmer temperatures.[1]
-
Ensure Rapid Mixing: Add the DMSO stock dropwise into the aqueous solution while gently vortexing or swirling. This prevents localized high concentrations of the compound from forming, which can initiate precipitation.[1]
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5%, to avoid solvent effects on cells or assays.[1]
Q3: What is the maximum recommended working concentration of this compound in aqueous media?
A3: The maximum soluble concentration in aqueous media, known as the kinetic solubility, is significantly lower than in DMSO and can depend on the specific components of your medium (e.g., serum proteins). It is highly recommended to experimentally determine the maximum soluble concentration in your specific buffer or media before conducting your main experiment. Using the compound above its solubility limit will lead to inaccurate results, as the true concentration of the dissolved, active compound will be unknown.[1] See the "Experimental Protocols" section below for a method to determine kinetic solubility.
Q4: How stable is this compound in my cell culture medium at 37°C? Can I prepare working solutions in advance?
Q5: I see a precipitate in my experiment. Can I still use the results?
A5: It is not recommended to use results from an experiment where precipitation is visible. The presence of a precipitate means the actual concentration of the soluble, biologically active compound is unknown and lower than intended. This will lead to unreliable and non-reproducible data. Furthermore, the precipitate itself could be harmful to cells.[1] The best course of action is to discard the solution and remake it using the preventative techniques described above.
Quantitative Data
While specific aqueous solubility data for this compound is limited, data from analogous, structurally similar CCK-B receptor antagonists can provide guidance.
Table 1: Solubility of this compound and Analogs in Common Solvents
| Compound | Solvent | Maximum Solubility | Source |
| This compound | DMSO | 100 mM | [1] |
| YM022 | DMSO | 100 mM | |
| Ethanol | 10 mM | ||
| L-365,260 | DMSO | >20 mg/mL (~50 mM) | [5] |
| Ethanol | 100 mM |
Note: The data for YM022 and L-365,260 are provided as a reference for researchers considering alternative solvents or requiring an estimate of solubility characteristics for this class of compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details a stepwise dilution method to minimize precipitation when preparing a final working solution in aqueous media.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Ensure it is fully dissolved. Aliquot and store at -20°C or -80°C.
-
Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To make a final working solution of 10 µM, first prepare a 1 mM intermediate solution. Add 1 µL of the 100 mM DMSO stock to 99 µL of pre-warmed medium. Mix gently but thoroughly.
-
Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is clear, it is ready for your experiment.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Determining Kinetic Solubility in Aqueous Media
This protocol uses a 96-well plate to find the highest concentration of this compound that remains soluble in your specific experimental medium.[2]
-
Prepare Serial Dilutions: In a standard 96-well plate, prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a separate clear, flat-bottom 96-well plate, add 198 µL of your pre-warmed aqueous medium to each well.
-
Transfer Compound: Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding well of the media plate. This creates a 1:100 dilution. Include wells with media and 2 µL of DMSO only as a negative control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for cloudiness at several time points (e.g., 1, 4, and 24 hours). For a quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your specific conditions.
Visual Guides
Troubleshooting Precipitation
This decision tree provides a logical workflow for diagnosing and solving issues with compound precipitation.
Caption: Troubleshooting guide for this compound precipitation.
This compound Mechanism of Action
This compound is a selective antagonist of the Cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR). When the natural ligand (CCK or Gastrin) binds, the receptor activates Gq/11 proteins, initiating a signaling cascade. This compound blocks this binding, thereby inhibiting downstream signaling.[2][6]
Caption: this compound antagonism of the CCK-B receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-365260 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
PD 135158 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of PD 135158 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a potent and selective antagonist of the Cholecystokinin (B1591339) 2 Receptor (CCK2R).[1][2] It also exhibits weak agonist activity at the Cholecystokinin 1 Receptor (CCK1R).
Q2: What are the known binding affinities of this compound for cholecystokinin receptors?
A2: Quantitative analysis has demonstrated that this compound has a significantly higher affinity for the CCK2R compared to the CCK1R. The reported IC50 values are approximately 2.8 nM for CCKBR (CCK2R) and 1232 nM for CCKAR (CCK1R).
Q3: Has an off-target kinase profile for this compound been established?
Q4: What are the main downstream signaling pathways activated by the CCK2 receptor?
A4: The CCK2 receptor, a G protein-coupled receptor (GPCR), primarily couples to Gq and Gs proteins.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Question: I am observing high variability or unexpected outcomes in my cell proliferation/viability assays when using this compound. What could be the cause?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value for your cells.[4]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a level that affects cell viability (typically ≤ 0.1%). Always include a vehicle control in your experiments.[4]
-
Cell Density: The initial seeding density of your cells can significantly impact the outcome of proliferation and viability assays. Ensure consistent and optimal cell density across all wells and experiments.[5][6]
-
Off-Target Effects: As the complete off-target profile of this compound is not fully elucidated, the observed effects might be due to interactions with other cellular targets. Consider investigating potential off-target effects through methods like kinase profiling or broader pharmacological screening.
-
Issue 2: Difficulty in interpreting signaling pathway analysis (e.g., Western Blot).
-
Question: My Western blot results for downstream targets of the CCK2R pathway are ambiguous after treatment with this compound. How can I troubleshoot this?
-
Answer:
-
Time-Course Experiment: The kinetics of signal transduction can vary. Perform a time-course experiment to identify the optimal time point for observing changes in the phosphorylation or expression of your target proteins after this compound treatment.
-
Antibody Specificity: Verify the specificity of your primary antibodies. Use appropriate positive and negative controls to ensure that the antibodies are detecting the intended targets.
-
Loading Controls: Always use reliable loading controls to ensure equal protein loading across all lanes.
-
Potential Pathway Crosstalk: Cellular signaling is complex, with significant crosstalk between pathways. The effects you are observing might be a result of indirect regulation or off-target effects. Consider using other, structurally different CCK2R antagonists to confirm that the observed effects are truly mediated by CCK2R inhibition.
-
Issue 3: Calcium imaging assay not showing expected inhibition.
-
Question: I am not observing the expected decrease in intracellular calcium mobilization upon CCK2R agonist stimulation after pre-treating with this compound. What should I check?
-
Answer:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the CCK2R agonist to elicit a robust and measurable calcium response.
-
This compound Incubation Time: The pre-incubation time with this compound might be insufficient for it to effectively block the receptors. Optimize the incubation time before adding the agonist.
-
Cell Health: Ensure the cells are healthy and responsive. Check the viability of your cells before and after the experiment.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure your experimental design minimizes this possibility.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound on Cholecystokinin Receptors
| Target | Assay Type | Organism | IC50 (nM) | Reference |
| CCK2R (CCKBR) | Radioligand Binding | Not Specified | 2.8 | MedchemExpress |
| CCK1R (CCKAR) | Radioligand Binding | Not Specified | 1232 | MedchemExpress |
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general workflow for assessing the off-target kinase inhibitory activity of this compound. Commercial services like KINOMEscan™ or in-house kinase panels can be utilized.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration for this compound. A common initial screening concentration is 1 µM.
-
Kinase Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome. Panels of several hundred kinases are commercially available.[7][8][9][10][11][12][13]
-
Binding/Activity Assay: The assay is typically a competition binding assay where the ability of this compound to displace a labeled ligand from the kinase active site is measured. Alternatively, enzymatic assays measuring the inhibition of kinase activity can be used.
-
Data Analysis: Results are often expressed as the percentage of inhibition at the tested concentration. For significant hits (e.g., >50% inhibition), follow-up dose-response experiments are performed to determine the IC50 or Kd values.
-
Data Visualization: Kinase selectivity data is often visualized using a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[8][11]
Western Blot Analysis of CCK2R Signaling
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (CCK2R agonist) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins in the CCK2R signaling pathway (e.g., phospho-ERK, phospho-Akt, total ERK, total Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (MTT/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for proliferation inhibition.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: CCK2R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Optimizing Compound-X Dose for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of Compound-X for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound-X in a cell-based assay?
A1: For a novel compound like Compound-X, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series, for instance, from 100 µM down to 1 nM. This wide range helps in identifying the concentration at which the compound exhibits its half-maximal effective concentration (EC50).
Q2: How do I determine the optimal incubation time for Compound-X?
A2: The optimal incubation time can vary depending on the cell type and the specific biological process being investigated. It is recommended to perform a time-course experiment. This involves treating cells with a fixed concentration of Compound-X (ideally near the estimated EC50) and measuring the response at several time points (e.g., 6, 12, 24, 48 hours).
Q3: What is the best method for assessing the cytotoxicity of Compound-X?
A3: A standard method for assessing cytotoxicity is the MTT or MTS assay, which measures cell viability. It is crucial to perform a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects of Compound-X are not due to cell death.
Q4: How should I interpret the EC50 value of Compound-X?
A4: The EC50 value represents the concentration of Compound-X that produces 50% of its maximum effect.[1][2] A lower EC50 value indicates higher potency, meaning a lower concentration of the compound is required to achieve a significant biological response.[1] It is a key parameter in dose-response studies.[1][3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| No observable effect of Compound-X at any concentration | Compound degradation, incorrect target in the chosen cell line, or suboptimal assay conditions. | Verify the integrity and solubility of your stock solution of Compound-X. Confirm that your cell line expresses the intended target of the compound. Optimize assay parameters such as incubation time and cell density. |
| High background signal in the assay | Autofluorescence from media components or the compound itself, or non-specific binding. | Use phenol (B47542) red-free media.[4] Measure the fluorescence of Compound-X alone at the assay concentrations. Include appropriate controls to account for non-specific effects. |
| Low signal-to-noise ratio | Insufficient concentration of Compound-X, low expression of the target, or insensitive detection method. | Increase the concentration range of Compound-X. Use a cell line with higher target expression. Consider a more sensitive assay technology. |
Experimental Protocols
Determining the EC50 of Compound-X using a Cell-Based Assay
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of Compound-X.
Materials:
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line
-
Cell culture medium
-
96-well microplates
-
Assay-specific detection reagents
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Compound-X in the cell culture medium. A common approach is a 1:10 or 1:3 dilution series to cover a wide range of concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound-X. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Assay Detection: Add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Plot the response against the log of the Compound-X concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[5]
Data Presentation
Table 1: Dose-Response Data for Compound-X
| Compound-X (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 2.1 |
| 10 | 92.3 ± 3.5 |
| 1 | 75.6 ± 4.2 |
| 0.1 | 51.2 ± 2.8 |
| 0.01 | 23.7 ± 1.9 |
| 0.001 | 5.4 ± 0.8 |
| 0 (Vehicle) | 0.0 ± 1.2 |
Table 2: Cytotoxicity of Compound-X
| Compound-X (µM) | % Cell Viability (Mean ± SD) |
| 100 | 85.1 ± 5.6 |
| 10 | 95.3 ± 3.1 |
| 1 | 98.7 ± 2.4 |
| 0.1 | 99.2 ± 1.8 |
| 0.01 | 99.5 ± 1.5 |
| 0.001 | 99.8 ± 1.1 |
| 0 (Vehicle) | 100.0 ± 2.0 |
Visualizations
Caption: Hypothetical signaling pathway showing Compound-X inhibiting Kinase B.
Caption: Experimental workflow for optimizing the dose of Compound-X.
References
Troubleshooting inconsistent results with PD 135158
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PD 135158. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Agonist-like Effects
Question: I am using this compound as a CCKB receptor antagonist, but I am observing agonist-like effects. Why is this happening?
Answer: A primary reason for inconsistent results with this compound is its species- and receptor-specific activity. While it is a potent CCKB receptor antagonist, it has been shown to act as a full agonist at the rat pancreatic CCKA receptor[1]. This dual activity can lead to unexpected physiological responses if your experimental system expresses CCKA receptors.
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression profile of CCKA and CCKB receptors in your specific cell line or animal model.
-
Consult Species-Specific Data: The affinity and activity of this compound can vary significantly between species[2]. Refer to the quantitative data table below to assess its selectivity in your model system.
-
Use a More Selective Antagonist: If CCKA receptor activation is confounding your results, consider using a more selective CCKB antagonist with lower affinity for the CCKA receptor.
-
Co-administration with a CCKA Antagonist: In some experimental paradigms, it may be possible to co-administer a specific CCKA antagonist, such as Devazepide, to block the unwanted agonist effects of this compound.
Issue 2: Poor Solubility and Vehicle-Related Artifacts
Question: I am having trouble dissolving this compound, and I'm concerned the vehicle is affecting my results. What are the best practices for preparation and administration?
Answer: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[3]. However, high concentrations of DMSO can have independent biological effects. It is crucial to use a vehicle that effectively dissolves the compound without introducing experimental artifacts.
Troubleshooting Steps:
-
Vehicle Selection: For in vivo studies, after dissolving in a minimal amount of DMSO, further dilution in aqueous vehicles like saline or carboxymethylcellulose (CMC) is common. However, it's important to note that some vehicles, like polyethylene (B3416737) glycol (PEG)-400 and propylene (B89431) glycol (PG), can cause motor impairment in rodents, which could confound behavioral studies[4].
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the final vehicle.
-
Fresh Preparation: It is recommended to prepare solutions fresh for each experiment to avoid potential degradation, as specific long-term stability data in solution is not widely available[5].
Issue 3: Lack of Efficacy or Variable Potency
Question: I am not observing the expected antagonist effect of this compound, or the potency is highly variable between experiments. What could be the cause?
Answer: Variability in potency can stem from several factors, including experimental protocol deviations, reagent stability, and off-target effects.
Troubleshooting Steps:
-
Protocol Standardization: Ensure all experimental parameters, such as incubation times, cell densities, and drug concentrations, are consistent across experiments. Even minor protocol deviations can lead to significant variability[6].
-
Reagent Stability and Storage: Store this compound as a powder at the recommended temperature (typically 2-8°C)[3]. As mentioned, prepare solutions fresh. If storing stock solutions, do so in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of similar small molecules in solution can be temperature-dependent[7][8].
-
Off-Target Considerations: While the primary off-target effect identified is CCKA agonism, it is good practice to consider other potential off-target interactions, especially at higher concentrations. Computational tools can sometimes predict potential off-target binding profiles[9].
-
Confirm Agonist Potency: Ensure the agonist you are using to challenge the receptor is potent and used at an appropriate concentration (e.g., EC80) to allow for the detection of antagonist effects.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 and Ki values for this compound?
A1: The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for this compound vary depending on the receptor subtype and the species. A summary of reported values is provided in the table below.
Q2: What are the downstream signaling pathways of CCKA and CCKB receptors?
A2: Both CCKA and CCKB receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq. Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC)[1][2][10][11]. See the signaling pathway diagrams below for a visual representation.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: A common approach for administering hydrophobic compounds like this compound in vivo is to first dissolve it in a small amount of an organic solvent like DMSO, and then suspend or dilute this solution in a physiologically compatible vehicle such as saline, a cyclodextrin (B1172386) solution, or an aqueous solution of carboxymethylcellulose (CMC)[4]. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Q4: Are there known off-target effects of this compound?
Data Presentation
Table 1: Binding Affinities (Ki) and Potencies (IC50) of this compound and Related Compounds
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | CCKB | Human | Inositol Phosphate | - | - | [2] |
| Mouse | Inositol Phosphate | - | - | [2] | ||
| Dog | Inositol Phosphate | - | - | [2] | ||
| CCK-8 | CCKA | Human | Binding | ~0.6-1 | - | [12] |
| CCKB | Human | Binding | ~0.3-1 | - | [12] | |
| Gastrin | CCKA | Human | Binding | >1000 | - | [12] |
| CCKB | Human | Binding | ~0.3-1 | - | [12] | |
| Devazepide (MK-329) | CCKA | Rat | Binding | - | 0.08 | |
| CCKB | Rat | Binding | - | 45 | ||
| L-365,260 | CCKA | Human | Binding | - | ~1800 | [6] |
| CCKB | Human | Binding | - | ~10 | [6] |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound on CCKB receptor-mediated calcium mobilization in a cell line endogenously or recombinantly expressing the receptor.
-
Cell Preparation:
-
Plate cells expressing the CCKB receptor onto a black-walled, clear-bottom 96-well plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Culture cells in the appropriate growth medium at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid (B1678239) can be included to inhibit dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated stock of this compound in a suitable assay buffer. A dilution series should be prepared to determine the IC50.
-
Wash the cells with assay buffer after dye loading.
-
Add the this compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 5X concentrated stock of a CCKB agonist (e.g., CCK-8 or pentagastrin) at a concentration that elicits a submaximal (EC80) response.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject the agonist solution and continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: In Vivo Elevated Plus Maze for Anxiolytic Activity
This protocol describes a common behavioral test to evaluate the anxiolytic effects of this compound in rodents.
-
Animals:
-
Use adult male mice or rats, group-housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the housing facility for at least one week before testing.
-
-
Apparatus:
-
The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 1% Tween 80 in saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.01-1 mg/kg) 30 minutes before testing.
-
Administer the vehicle to the control group.
-
-
Behavioral Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Simplified signaling pathway for CCKA and CCKB receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. npra.gov.my [npra.gov.my]
- 8. fda.gov.ph [fda.gov.ph]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
- 12. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Compound Degradation in Experiments
A Note on "PD 135158"
Extensive searches for "this compound" in scientific literature and chemical databases did not yield specific information on its chemical properties, stability, or degradation pathways. It is possible that this is an internal compound identifier, a less common name, or contains a typographical error. The following guide provides a general framework for preventing compound degradation based on common principles in drug discovery and development. Researchers working with "this compound" should consult any available internal documentation for specific handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound degradation during experiments?
A1: Compound degradation can be triggered by a variety of factors, including:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light, heat, and the presence of metal ions.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Breakdown at elevated temperatures.
-
Enzymatic Degradation: Metabolism by enzymes present in biological samples (e.g., plasma, cell lysates).
Q2: How should I properly store my stock solutions to minimize degradation?
A2: Proper storage is critical for maintaining compound integrity. General best practices include:
-
Temperature: Store stock solutions at or below the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent: Use aprotic, anhydrous solvents for initial stock solutions whenever possible. Dimethyl sulfoxide (B87167) (DMSO) is common, but its water content should be minimized.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffers. | Hydrolysis or oxidation. | Prepare fresh solutions before each experiment. If possible, determine the compound's stability in the experimental buffer at various time points. Consider using a buffer with a pH that favors stability. |
| Inconsistent results between experiments. | Degradation of stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Regularly check the purity of the stock solution using methods like HPLC. |
| Precipitation of the compound in aqueous media. | Poor solubility and potential aggregation, which can sometimes accelerate degradation. | Prepare working solutions from a fresh DMSO stock immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed recommended limits (typically <0.5%). |
| Discoloration of the compound solution. | Oxidation or photodegradation. | Protect the solution from light at all stages of the experiment. If oxidation is suspected, consider degassing buffers and working under low-oxygen conditions. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Buffer
This protocol provides a general method for evaluating the stability of a compound in an experimental buffer over time.
-
Preparation:
-
Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare the aqueous experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Incubation:
-
Spike the compound from the stock solution into the aqueous buffer to the final working concentration.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
-
Analysis:
-
Immediately analyze the aliquot by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound against time to determine its stability profile in the buffer.
-
Visualizing Experimental Workflow and Degradation Pathways
Experimental Workflow for Compound Stability Assessment
A general workflow for assessing the stability of a compound in an aqueous buffer.
Hypothetical Degradation Pathways
The following diagram illustrates common, hypothetical degradation pathways. The specific pathway for any given compound will depend on its chemical structure.
Common degradation pathways for small molecule compounds in experimental settings.
Technical Support Center: PD 135158 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholecystokinin (B1591339) (CCK) receptor ligand, PD 135158. Our resources are designed to help you navigate common challenges encountered during dose-response curve analysis and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective antagonist for the cholecystokinin B (CCK-B)/gastrin receptor (also known as CCK2 receptor).[1][2][3] However, it is crucial to be aware that in some biological systems, such as isolated rat pancreatic acini, this compound can act as a full agonist at the CCK-A receptor (also known as CCK1 receptor).[1] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: What are the expected IC50 values for this compound?
A2: The IC50 value for this compound is dependent on the specific experimental conditions, including the tissue or cell line used and the agonist being antagonized. In studies with isolated rat stomach ECL cells, the IC50 value for this compound in inhibiting gastrin-evoked pancreastatin (B1591218) secretion was 76 nM.[2]
Q3: Can this compound be used in vivo?
A3: Yes, this compound has been used in in vivo studies. For example, it has been shown to enhance latent inhibition in rats at doses ranging from 0.001 to 0.1 mg/kg, suggesting potential antipsychotic-like activity.[3]
Q4: What is a Schild analysis and how is it relevant to studying this compound?
A4: A Schild analysis is a pharmacological method used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the affinity of an antagonist for its receptor.[4][5][6][7] For a competitive antagonist like this compound at the CCK2 receptor, a Schild analysis can be used to determine its pA2 value, which is a measure of its potency. This involves constructing agonist dose-response curves in the presence of increasing concentrations of the antagonist. A parallel rightward shift of the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism.[4]
Troubleshooting Guide
Problem 1: Unexpected agonist activity observed with this compound in my assay.
-
Possible Cause: As mentioned in the FAQs, this compound can exhibit agonist activity at CCK1 receptors in certain cellular contexts.[1] Your experimental system may express a significant population of CCK1 receptors.
-
Troubleshooting Steps:
-
Receptor Subtype Characterization: Verify the CCK receptor subtypes (CCK1 and CCK2) expressed in your cell line or tissue preparation using techniques like RT-PCR, western blotting, or radioligand binding assays with receptor-selective ligands.
-
Use of Selective Antagonists: To dissect the observed activity, use a highly selective CCK1 receptor antagonist, such as devazepide (B1670321) or loxiglumide, in conjunction with this compound.[1][2] Inhibition of the agonist effect by a CCK1 antagonist would confirm the involvement of this receptor subtype.
-
Consult Literature for Your System: Review literature specific to your experimental model to understand the known pharmacology of CCK receptors in that system.
-
Problem 2: The dose-response curve for the agonist (e.g., gastrin or CCK) in the presence of this compound does not show a parallel rightward shift.
-
Possible Cause: A non-parallel shift in a dose-response curve in the presence of an antagonist can suggest several possibilities, including non-competitive antagonism, complex drug-receptor interactions, or experimental artifacts.
-
Troubleshooting Steps:
-
Equilibration Time: Ensure that both the agonist and this compound have reached equilibrium with the receptors before measuring the response. Insufficient incubation time can lead to misleading results.[4]
-
Concentration Range: Verify that the concentrations of both the agonist and this compound are appropriate. Very high concentrations of the antagonist may lead to non-specific effects.
-
Schild Plot Analysis: Perform a full Schild analysis by testing a range of antagonist concentrations.[4][5] A Schild plot with a slope that is not equal to unity can indicate that the antagonism is not simple and competitive.[4]
-
Assay Conditions: Re-evaluate your assay buffer composition and other experimental conditions to ensure they are optimal for the receptors and ligands being studied.
-
Problem 3: High variability between replicate wells in my dose-response experiment.
-
Possible Cause: High variability can stem from a number of factors including inconsistent cell seeding, pipetting errors, or issues with the assay reagents.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a uniform cell density across all wells of the microplate. Inconsistent cell numbers will lead to variable responses.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize volume errors, especially when preparing serial dilutions.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently than interior wells. If this is a concern, avoid using the outer wells for critical data points.
-
Quantitative Data Summary
| Compound | Receptor Target | Assay System | Measured Parameter | Value | Reference |
| This compound | CCK2 (CCK-B) | Isolated rat stomach ECL cells | IC50 | 76 nM | [2] |
| This compound | CCK1 (CCK-A) | Isolated rat pancreatic acini | Half-maximal stimulation (EC50) | 0.6 µM | [1] |
| YM022 | CCK2 (CCK-B) | Isolated rat stomach ECL cells | IC50 | 0.5 nM | [2] |
| AG041R | CCK2 (CCK-B) | Isolated rat stomach ECL cells | IC50 | 2.2 nM | [2] |
| YF476 | CCK2 (CCK-B) | Isolated rat stomach ECL cells | IC50 | 2.7 nM | [2] |
| Devazepide | CCK2 (CCK-B) | Isolated rat stomach ECL cells | IC50 | ~800 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay for CCK2 Receptor Antagonism
This protocol is adapted from studies on isolated rat stomach ECL cells.[2]
-
Cell Preparation: Isolate and purify ECL cells from rat oxyntic mucosa using counter-flow elutriation. Culture the cells for 48 hours in the presence of 0.1 nM gastrin.
-
Antagonist Incubation: Wash the cultured cells and pre-incubate them with varying concentrations of this compound (or other antagonists) for 30 minutes.
-
Agonist Stimulation: Add a maximally effective concentration of gastrin (e.g., 10 nM) to the wells containing the antagonist. For constructing full dose-response curves, add a range of gastrin concentrations in the presence of a fixed concentration of this compound.
-
Response Measurement: After a 30-minute incubation with the agonist, collect the supernatant and measure the amount of secreted pancreastatin using a radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration of pancreastatin secreted as a function of the gastrin concentration. To determine the IC50 of this compound, plot the inhibition of gastrin-stimulated secretion as a function of the this compound concentration. For Schild analysis, plot the log(dose ratio - 1) against the log of the antagonist concentration.
Protocol 2: In Vivo Assessment of this compound Activity
This protocol is based on a study of latent inhibition in rats.[3]
-
Animals: Use male Sprague-Dawley rats.
-
Drug Administration: Administer this compound intraperitoneally at doses of 0.001, 0.01, and 0.1 mg/kg. A vehicle control group should also be included.
-
Latent Inhibition Paradigm:
-
Pre-exposure Phase: Repeatedly expose the animals to a stimulus (e.g., a tone) that is not followed by any consequence. The number of pre-exposures should be low enough that it does not induce latent inhibition in control animals.
-
Conditioning Phase: Pair the pre-exposed stimulus (tone) with an aversive stimulus (e.g., a mild foot shock).
-
Test Phase: Measure the conditioned suppression of a behavior (e.g., drinking) in the presence of the stimulus (tone).
-
-
Data Analysis: Compare the degree of conditioned suppression between the vehicle-treated and this compound-treated groups. A stronger suppression of the behavior in the pre-exposed group compared to a non-pre-exposed group indicates latent inhibition.
Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: CCK2 receptor signaling pathway and the action of this compound.
References
- 1. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-135,158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of PD 135158
Welcome to the technical support center for PD 135158, a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that acts as a potent and selective antagonist for the cholecystokinin 2 (CCK2) receptor, also known as the CCK-B receptor.[1] It has a significantly lower affinity for the cholecystokinin 1 (CCK1) receptor, making it a valuable tool for studying the specific roles of the CCK2 receptor.
Q2: What are the known binding affinities of this compound?
The inhibitory concentration (IC50) values for this compound are approximately 2.8 nM for the CCK2 receptor and 1232 nM for the CCK1 receptor, demonstrating its high selectivity.[2] In a functional assay using isolated rat stomach ECL cells, an IC50 of 76 nM was reported for the inhibition of gastrin-evoked pancreastatin (B1591218) secretion.[3][4]
Q3: What are the potential off-target effects of this compound?
This compound displays negligible affinity for a range of other receptors at concentrations up to 10 µM, including GABA-A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors. However, it is important to note that one study has shown that this compound can act as a full agonist at the rat pancreatic CCKA (CCK1) receptor, which could be a potential source of off-target effects in experimental systems expressing this receptor.[5]
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding can be a significant challenge in experiments with small molecule inhibitors like this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High background signal in binding assays | 1. Hydrophobic interactions of this compound with assay components (e.g., plasticware, membranes). 2. Insufficient blocking of non-specific sites. 3. Suboptimal buffer composition. | 1. Include a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer. 2. Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) or try alternative blocking agents (e.g., non-fat dry milk for western blots). 3. Optimize the pH and ionic strength of the buffer. Increasing the salt concentration can reduce electrostatic interactions. |
| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Cell health and passage number variation. 3. Inconsistent incubation times or temperatures. | 1. Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles. 2. Maintain consistent cell culture conditions, including passage number and confluency. 3. Ensure precise and consistent incubation parameters in all experiments. |
| Apparent low potency of this compound | 1. Non-specific binding reducing the effective free concentration of the inhibitor. 2. Degradation of the compound. | 1. Use low-binding microplates. 2. Include BSA (0.1-1%) in the assay buffer to act as a carrier protein and reduce non-specific adsorption to surfaces. 3. Store stock solutions at -20°C or -80°C and protect from light. |
| Unexpected biological effects | 1. Off-target effects, particularly potential agonism at the CCKA receptor.[5] 2. Cellular toxicity at high concentrations. | 1. Use a structurally unrelated CCK2 receptor antagonist as a positive control. 2. Perform a dose-response curve to determine the optimal concentration range and assess for toxicity. 3. Use a negative control compound with a similar chemical structure but no activity at the target receptor. |
Key Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the CCK2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CCK2 receptor.
-
Radioligand: [125I]-labeled gastrin or a selective CCK2 receptor agonist.
-
This compound
-
Unlabeled selective CCK2 receptor agonist (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes (20-50 µg protein per well), and the radioligand at a concentration close to its Kd.
-
Competition: Add increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Non-Specific Binding: In a separate set of wells, add the radioligand and a high concentration of an unlabeled selective CCK2 receptor agonist (e.g., 1 µM gastrin) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and determine the IC50 value using non-linear regression.
Visualizations
CCK2 Receptor Signaling Pathway
Caption: CCK2 receptor signaling cascade initiated by ligand binding.
Experimental Workflow for Minimizing Non-Specific Binding
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected outcomes in PD 135158 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 135158. Our goal is to help you interpret unexpected outcomes and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a CCKB receptor antagonist, but we are observing an unexpected stimulatory effect. What could be the cause?
A1: This is a documented phenomenon. While this compound is a potent CCKB (cholecystokinin B) receptor antagonist, it has been shown to act as a full agonist at the CCKA (cholecystokinin A) receptor, particularly in certain experimental systems like isolated rat pancreatic acini.[1] This dual activity can lead to unexpected stimulatory effects, such as the release of digestive enzymes from pancreatic cells.
Q2: In which experimental models is the CCKA agonist activity of this compound most prominent?
A2: The agonist effect of this compound at the CCKA receptor has been clearly demonstrated in studies using isolated rat pancreatic acini, where it stimulates lipase (B570770) release.[1] This effect may be more pronounced in tissues and species with a high expression of CCKA receptors. It is crucial to consider the receptor expression profile of your specific experimental model.
Q3: What is the difference in potency of this compound at CCKA versus CCKB receptors?
A3: this compound exhibits significantly different potencies at the two receptor subtypes. It is a potent antagonist at the CCKB receptor with IC50 values in the low nanomolar range. In contrast, its agonist activity at the CCKA receptor requires higher concentrations, with half-maximal stimulation of lipase release from rat pancreatic acini observed at 0.6 microM.[1]
Q4: Are there any other reported off-target effects for this compound?
Troubleshooting Guides
Issue: Unexpected Agonist Activity Observed
Potential Cause 1: CCKA Receptor Activation
-
Explanation: Your experimental system may have a significant population of CCKA receptors, and the concentration of this compound used is sufficient to elicit an agonist response.
-
Recommended Solution:
-
Confirm CCKA Receptor Expression: If possible, verify the expression of CCKA receptors in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunohistochemistry.
-
Use a Selective CCKA Antagonist: To confirm that the observed agonist effect is mediated by CCKA receptors, co-incubate your system with a selective CCKA antagonist, such as L-364,718 (devazepide) or loxiglumide. Inhibition of the stimulatory effect by a CCKA antagonist would confirm this hypothesis.[1]
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound. If the agonist activity is only observed at higher concentrations, it is likely due to its lower potency at the CCKA receptor.
-
Potential Cause 2: Species-Specific Differences
-
Explanation: The relative affinity and functional activity of this compound at CCKA and CCKB receptors may vary across different species. The initial characterization of CCKA agonism was in a rat model.[1]
-
Recommended Solution:
-
Literature Review: Carefully review the literature for studies using this compound in your specific species of interest.
-
Comparative Studies: If feasible, conduct pilot studies in cells or tissues from different species to characterize the pharmacological profile of this compound.
-
Issue: High Variability in Experimental Results
Potential Cause 1: Ligand Stability and Preparation
-
Explanation: Improper storage or handling of this compound can lead to degradation and inconsistent results.
-
Recommended Solution:
-
Follow Storage Recommendations: Store the compound as recommended by the supplier, typically desiccated and protected from light.
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Solubility: Ensure complete solubilization of the compound in the appropriate vehicle.
-
Potential Cause 2: Assay Conditions
-
Explanation: The composition of your assay buffer, incubation time, and temperature can all influence the outcome of your experiment.
-
Recommended Solution:
-
Standardize Protocols: Maintain consistent experimental conditions across all assays.
-
Optimize Incubation Time: Determine the optimal incubation time for observing the desired effect, as prolonged exposure could lead to receptor desensitization or other cellular responses.
-
Data Presentation
Table 1: Pharmacological Profile of this compound at CCK Receptors
| Parameter | Receptor Subtype | Species | Value | Reference |
| IC50 (Antagonism) | CCKB | Mouse (cortex) | 0.1 nM | [2] |
| IC50 (Antagonism) | CCKA | Rat (pancreas) | 26 nM | [2] |
| EC50 (Agonism) | CCKA | Rat (pancreatic acini) | 0.6 µM | [1] |
| pA2 (Antagonism) | CCKA | Guinea pig (gall bladder) | 6.6 | [2] |
Table 2: Comparison of Agonist and Antagonist Potencies of Related Compounds
| Compound | Primary Activity | CCKA IC50 (nM) | CCKB IC50 (nM) | Reference |
| This compound | CCKB Antagonist / CCKA Agonist | 26 | 0.1 | [2] |
| PD 140548 | CCKA Antagonist | 2.8 | 260 | [2] |
| PD 142898 | Mixed CCKA/CCKB Antagonist | 3.8 | 4.2 | [2] |
| CI-988 | Selective CCKB Antagonist | - | - | [2] |
Experimental Protocols
Protocol: Isolation of Rat Pancreatic Acini and Amylase Secretion Assay
This protocol is adapted from established methods for studying pancreatic enzyme secretion.
Materials:
-
Male Wistar rat (200-250 g)
-
Collagenase (Type V)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids.
-
This compound and other test compounds
-
Amylase activity assay kit
Procedure:
-
Pancreas Digestion:
-
Euthanize the rat according to approved institutional protocols.
-
Inject the pancreas with KRB buffer containing collagenase (100 U/mL).
-
Excise the pancreas and incubate in a shaking water bath at 37°C for 30-45 minutes.
-
Mechanically disrupt the tissue by gentle pipetting to release the acini.
-
-
Acini Purification:
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in fresh KRB buffer.
-
-
Amylase Secretion Assay:
-
Pre-incubate the acini at 37°C for 30 minutes.
-
Incubate aliquots of the acini suspension with varying concentrations of this compound or other secretagogues for 30 minutes.
-
Pellet the acini by centrifugation and collect the supernatant.
-
Measure the amylase activity in the supernatant using a commercial assay kit.
-
Express amylase release as a percentage of the total cellular amylase content.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected agonist activity of this compound.
Caption: Agonist signaling of this compound via the CCKA receptor.
Caption: Antagonist action of this compound at the CCKB receptor.
References
Validation & Comparative
A Head-to-Head Comparison of PD 135158 and L-365,260 for Cholecystokinin 2 Receptor (CCK2R) Antagonism
For researchers in neurobiology, gastrointestinal physiology, and oncology, the cholecystokinin (B1591339) 2 receptor (CCK2R), also known as the gastrin receptor, represents a significant therapeutic target. The development of selective antagonists for this receptor is crucial for investigating its role in various physiological and pathological processes, including anxiety, pain, and certain types of cancer. This guide provides a detailed comparison of two prominent non-peptide CCK2R antagonists: PD 135158 and L-365,260.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the key quantitative data for this compound and L-365,260, offering a clear comparison of their binding affinities, selectivity, and in vivo potencies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species/Tissue | IC50 (nM) | Ki (nM) | Selectivity (CCK1R/CCK2R) |
| This compound | CCK2R (CCKB) | Mouse Cortex | 2.8[1] | - | - |
| L-365,260 | CCK2R | - | 2[2][3] | 2.0 (brain CCK-B)[1][4] | ~140-fold |
| CCK1R | - | 280[2][3] | - | ||
| Gastrin Receptor | Guinea Pig Stomach | - | 1.9[1][4] |
Table 2: In Vivo Potency in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion
| Compound | Species | Route of Administration | ED50 (mg/kg) |
| This compound | - | - | Data not available |
| L-365,260 | Mouse | Oral | 0.03[4] |
| Rat | Oral | 0.9[4] | |
| Guinea Pig | Oral | 5.1[4] |
Experimental Methodologies
A comprehensive understanding of the data presented requires insight into the experimental protocols employed. Below are detailed descriptions of the key assays used to characterize these antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its receptor.
Objective: To determine the concentration of an unlabeled antagonist (this compound or L-365,260) that inhibits 50% of the binding of a radiolabeled ligand to the CCK2R (IC50), from which the inhibitory constant (Ki) can be calculated.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., mouse cerebral cortex for CCK2R) are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]this compound or [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Pentagastrin-Stimulated Gastric Acid Secretion Assay
This in vivo assay assesses the functional antagonism of CCK2R in a physiological context.
Objective: To determine the dose of an antagonist that produces a 50% reduction (ED50) in the gastric acid secretion stimulated by the CCK2R agonist, pentagastrin (B549294).
General Protocol (in Rats):
-
Animal Preparation: Rats are fasted overnight with free access to water. They are then anesthetized, and a surgical procedure is performed to create a gastric fistula, allowing for the collection of gastric contents.
-
Basal Acid Output: Gastric secretions are collected for a defined period to establish the basal level of acid secretion.
-
Antagonist Administration: The antagonist (this compound or L-365,260) is administered, typically orally or via injection, at various doses to different groups of animals.
-
Pentagastrin Stimulation: After a predetermined time to allow for drug absorption and distribution, pentagastrin is administered to stimulate gastric acid secretion.
-
Stimulated Acid Output: Gastric secretions are collected for a set period following pentagastrin administration.
-
Analysis: The volume and acidity of the gastric juice are measured, and the total acid output is calculated.
-
Data Analysis: The percentage inhibition of pentagastrin-stimulated acid secretion is plotted against the antagonist dose to determine the ED50 value.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: CCK2R Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for Antagonist Comparison.
Concluding Remarks
The choice between these two antagonists will ultimately depend on the specific research application. For studies focused on gastric acid secretion and gastrointestinal functions, L-365,260 has a more extensive characterization. For investigations into the central nervous system effects of CCK2R antagonism, both compounds are valuable tools, and the selection may be guided by the specific animal model and desired pharmacokinetic properties. Researchers are encouraged to consult the primary literature for detailed experimental conditions to best inform their study design.
References
A Comparative Guide to Alternatives for PD 135158 in CCK2 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological tools available for the study of the cholecystokinin (B1591339) 2 (CCK2) receptor, offering alternatives to the widely used antagonist PD 135158. This document outlines key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate compounds for your research needs.
Introduction to the CCK2 Receptor and its Ligands
The cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] In the gastrointestinal system, it mediates gastric acid secretion and mucosal growth.[2][3] In the central nervous system, it is implicated in anxiety, panic disorders, and pain perception.[2][4][5] The endogenous ligands for the CCK2 receptor include cholecystokinin (CCK) and gastrin.[6] Given its diverse roles, the CCK2 receptor is a significant target for drug discovery.
This compound is a well-established CCK2 receptor antagonist; however, a range of other potent and selective compounds have been developed. This guide focuses on comparing these alternatives to facilitate informed decisions in experimental design.
Comparative Analysis of CCK2 Receptor Antagonists
Several non-peptide antagonists have been developed with varying degrees of potency and selectivity for the CCK2 receptor over the CCK1 receptor. The following table summarizes the binding affinities of prominent alternatives to this compound.
| Compound | Chemical Class | CCK2 Receptor IC50 (nM) | CCK1 Receptor IC50 (nM) | Selectivity (CCK1/CCK2) | Reference |
| This compound | Dipeptoid | 76 | - | - | [7] |
| L-365,260 | Benzodiazepine | 2 | 280 | 140 | [8][9][10] |
| YF476 (Netazepide) | Benzodiazepine | 2.7 | - | - | [7] |
| CI-988 (PD 134308) | Dipeptoid | 1.7 - 145 | 2717 | ~18.7 - 1600 | [7][11] |
| YM022 | Benzodiazepine | 0.5 | - | - | [7] |
| AG041R | Ureidoindoline | 2.2 | - | - | [7] |
| RP73870 | Ureidoacetamide | 9.8 | - | - | [7] |
| JB93182 | Benzimidazole | 9.3 | - | - | [7] |
| L-740,093 | Benzodiazepine | 7.8 | - | - | [7] |
Note: IC50 values can vary between different studies and assay conditions.
Comparative Analysis of CCK2 Receptor Agonists
For studies requiring receptor activation, several agonists are available. Their binding affinities for the CCK2 receptor are presented below.
| Compound | Type | CCK2 Receptor Ki (nM) | CCK1 Receptor Ki (nM) | Selectivity (CCK1/CCK2) | Reference |
| Gastrin I (human) | Endogenous Peptide | ~0.3 - 1 | ~1000-10000 | >1000 | [1] |
| Cholecystokinin-8 (CCK-8), sulfated | Endogenous Peptide | ~0.3 - 1 | ~0.6 - 1 | ~1 | [1] |
| Pentagastrin | Synthetic Peptide | - | - | - | [12] |
| CCK-4 | Peptide Fragment | ~10-fold lower affinity than Gastrin I | ~1000-10000 | >100 | [1] |
CCK2 Receptor Signaling Pathway
Activation of the CCK2 receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade. The binding of an agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: CCK2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CCK2 receptor.
1. Materials:
- HEK293 cells stably expressing human CCK2 receptor.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
- Radioligand: [125I]-Gastrin I.
- Non-specific binding control: 1 µM unlabeled Gastrin I.
- Test compounds at various concentrations.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
2. Procedure:
- Prepare cell membranes from HEK293-CCK2R cells.
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [125I]-Gastrin I (at a concentration close to its Kd).
- Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-20 µg of protein).
- Incubate for 60 minutes at room temperature with gentle agitation.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the IC50 value by non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This assay measures the increase in intracellular calcium concentration following CCK2 receptor activation.
1. Materials:
- HEK293 cells stably expressing human CCK2 receptor.
- Culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Agonist (e.g., Gastrin I).
- Antagonist test compounds.
- Fluorescence plate reader with an injection port.
2. Procedure:
- Plate HEK293-CCK2R cells in a black-walled, clear-bottom 96-well plate and culture overnight.
- Load the cells with Fluo-4 AM (e.g., 2 µM) in the presence of Pluronic F-127 for 60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- For antagonist testing, pre-incubate the cells with the test compound for 15-30 minutes.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Inject the agonist (e.g., Gastrin I) and immediately begin recording the fluorescence intensity over time.
- Analyze the data by calculating the change in fluorescence from baseline to the peak response. For antagonists, determine the IC50 value by measuring the inhibition of the agonist-induced response.
Experimental Workflow Example
The following diagram illustrates a typical workflow for screening and characterizing novel CCK2 receptor antagonists.
Caption: Workflow for CCK2R Antagonist Discovery.
Conclusion
The selection of a suitable pharmacological tool for CCK2 receptor studies is critical for generating reliable and reproducible data. This guide provides a comparative overview of several potent and selective alternatives to this compound. For studies requiring high selectivity against the CCK1 receptor, compounds like L-365,260 and YM022 represent excellent choices. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers initiating or advancing their investigations into the multifaceted roles of the CCK2 receptor. Careful consideration of the specific experimental context and the pharmacological profile of each compound will ensure the successful execution of future studies.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological analysis of the CCKB/gastrin receptors mediating pentagastrin-stimulated gastric acid secretion in the isolated stomach of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity and Selectivity of PD 135158: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of PD 135158 for the cholecystokinin (B1591339) (CCK) receptor subtypes, CCK1 and CCK2. The information is supported by experimental data and detailed methodologies to assist researchers in their drug development and validation processes.
Comparative Binding Affinity of this compound and Other CCK Receptor Ligands
The following table summarizes the quantitative binding affinity data for this compound and other selective CCK receptor antagonists. The data highlights the selectivity of these compounds for the CCK1 and CCK2 receptor subtypes.
| Compound | Target Receptor | Ki (nM) | Selectivity |
| This compound | CCK1 | 610 | Selective for CCK2 [1] |
| CCK2 | 3.1 | ||
| L-365,260 | CCK1 | >1000 | Selective for CCK2[2] |
| CCK2 | 1.1 | ||
| Devazepide (MK-329) | CCK1 | 0.08 | Selective for CCK1 |
| CCK2 | 45 |
Experimental Protocol: Radioligand Binding Assay for CCK Receptors
This protocol outlines a standard radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, for CCK1 and CCK2 receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing either human CCK1 or CCK2 receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-propionyl-CCK-8 for both CCK1 and CCK2).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM CCK-8).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts with buffer only) and from the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) from the competition curve using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
The following diagrams illustrate the primary signaling pathways activated by the CCK1 and CCK2 receptors. This compound acts as an antagonist at the CCK2 receptor, blocking these downstream effects, while surprisingly acting as an agonist at the CCK1 receptor in some systems, thereby activating its signaling cascades.
Caption: CCK1 Receptor Signaling Pathways.
Caption: CCK2 Receptor Signaling Pathways.
References
A Comparative Analysis of PD 135158 and Other Cholecystokinin (CCK) Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cholecystokinin (B1591339) (CCK) antagonist PD 135158 with other key alternatives. This analysis is supported by experimental data on binding affinities, in vitro and in vivo efficacy, and detailed methodologies for key experiments.
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems, exerting its effects through two main G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The development of selective antagonists for these receptors has been a significant area of research for potential therapeutic applications in gastrointestinal disorders, anxiety, and certain types of cancer.[1] this compound is a notable non-peptide antagonist with high selectivity for the CCK-B receptor.[2] This guide will compare its performance characteristics against other well-known CCK antagonists.
Comparative Quantitative Data
The following tables summarize the binding affinities and in vitro functional potencies of this compound and other commonly studied CCK antagonists.
| Antagonist | Receptor Subtype | Binding Affinity (pIC50) | Reference |
| This compound | CCK-B | 6.8 - 7.1 | [3] |
| Devazepide (L-364,718) | CCK-A | 9.98 (pKB) | [4] |
| L-365,260 | CCK-B | Not explicitly found | |
| Lorglumide (B1675136) | CCK-A | 7.59 (pKB) | [4] |
| Loxiglumide (B1675256) | CCK-A | 7.07 (pKB) | [4] |
| Proglumide | CCK-A & CCK-B (Non-selective) | Not explicitly found |
| Antagonist | In Vitro Functional Assay | Potency (pA2) | Reference |
| Devazepide (L-364,718) | Guinea pig ileum contraction | 10.02 | [5] |
| L-365,260 | Guinea pig ileum contraction | 7.77 | [5] |
| Lorglumide | Guinea pig ileum contraction | 7.30 | [5] |
| Antagonist | In Vivo Efficacy (Inhibition of Gastric Emptying) | Potency (IC50 mg/kg) | Reference |
| Devazepide (L-364,718) | Inhibition of sincalide-induced delay | 0.0064 | [5] |
| L-365,260 | Inhibition of sincalide-induced delay | 0.66 | [5] |
| Lorglumide | Inhibition of sincalide-induced delay | 0.11 | [5] |
CCK Receptor Signaling Pathways
Activation of CCK receptors initiates a cascade of intracellular signaling events. The primary pathway for both CCK-A and CCK-B receptors involves the Gq protein, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] The CCK-A receptor can also couple to Gs, activating adenylate cyclase and increasing cyclic AMP levels.[7] Furthermore, CCK receptor activation can transactivate the epidermal growth factor receptor (EGFR) and stimulate mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and other cellular processes.[6][8]
Figure 1: Simplified signaling pathway of CCK receptors.
Experimental Protocols
Radioligand Binding Assay (for determining Ki values)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of unlabeled antagonists for CCK receptors.
Figure 2: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the target CCK receptor subtype are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8) and a range of concentrations of the unlabeled antagonist. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Counting: The radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]
In Vitro Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration, a key downstream event in CCK receptor signaling.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably or transiently expressing the CCK receptor of interest are cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period.
-
Antagonist Pre-incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined time.
-
Agonist Stimulation and Measurement: A CCK agonist (e.g., CCK-8) is added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a confocal microscope.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The IC50 value for the antagonist is then calculated.
In Vivo Efficacy Study: Gastric Emptying in Rodents
This in vivo model assesses the functional antagonism of peripheral CCK-A receptors, which are involved in regulating gastric motility.
Detailed Methodology:
-
Animal Acclimatization and Fasting: Rodents (e.g., mice or rats) are acclimatized to the experimental conditions and fasted overnight with free access to water.
-
Antagonist Administration: The test antagonist (e.g., this compound or a comparator) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
CCK Agonist and Marker Meal Administration: After a specific pre-treatment time, a CCK agonist (e.g., CCK-8) is administered to induce a delay in gastric emptying. Immediately after, a non-absorbable marker meal (e.g., charcoal meal) is given orally.
-
Measurement of Gastric Emptying: After a set period, the animals are euthanized, and their stomachs are removed. The amount of marker remaining in the stomach is quantified and expressed as a percentage of the total marker administered.
-
Data Analysis: The ability of the antagonist to reverse the CCK-agonist-induced delay in gastric emptying is calculated. The dose of the antagonist that produces 50% of the maximum effect (ED50) is determined.
Logical Relationship of Experimental Data to Drug Discovery
The following diagram illustrates how the data from these experiments contribute to the overall evaluation of a CCK antagonist in the drug discovery process.
Figure 3: Role of experimental data in drug candidate selection.
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation: synergism with pharmacological levels of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 9. giffordbioscience.com [giffordbioscience.com]
PD 135158: A Closer Look at its Specificity for the CCK2 Receptor
For researchers investigating the cholecystokinin (B1591339) (CCK) system, the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of PD 135158, a widely used ligand, to confirm its selectivity for the cholecystokinin 2 (CCK2) receptor over the CCK1 receptor subtype. By examining its performance in various experimental assays, this document aims to provide clarity for scientists in pharmacology and drug development.
Performance Comparison: this compound vs. Other Ligands
| Compound | Receptor | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | CCK2 | Functional (Antagonist) | 76 nM | [1] |
| This compound | CCK1 | Functional (Agonist) | ~600 nM * | [2] |
| Devazepide | CCK1 | Functional (Antagonist) | - | [1] |
| Devazepide | CCK2 | Functional (Antagonist) | ~800 nM | [1] |
| YM022 | CCK2 | Functional (Antagonist) | 0.5 nM | [1] |
| YF476 | CCK2 | Functional (Antagonist) | 2.7 nM | [1] |
| AG041R | CCK2 | Functional (Antagonist) | 2.2 nM | [1] |
| Note: The value for this compound at the CCK1 receptor represents the concentration for half-maximal stimulation (EC50) as it acts as an agonist at this receptor, in contrast to its antagonist activity at the CCK2 receptor. |
As the table illustrates, this compound is a potent antagonist of the CCK2 receptor with an IC50 value of 76 nM in a functional assay measuring gastrin-evoked pancreastatin (B1591218) secretion from isolated rat enterochromaffin-like (ECL) cells.[1] In contrast, another study has characterized this compound as a full agonist at the rat pancreatic CCK1 receptor, with a significantly lower potency, causing half-maximal stimulation of lipase (B570770) release at approximately 600 nM.[2] This more than seven-fold difference in potency, coupled with the opposing functional activities, underscores the specificity of this compound as a CCK2 receptor antagonist. For comparison, the table also includes other known CCK receptor antagonists, highlighting the varying potencies and selectivities within this class of compounds.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the downstream signaling cascade of the CCK2 receptor and the typical experimental workflow used to determine ligand specificity.
Caption: CCK2 Receptor Signaling Pathway.
The CCK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[3] Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately resulting in a cellular response, such as hormone secretion.
Caption: Experimental Workflow for Specificity Testing.
The experimental workflow to determine the specificity of a compound like this compound typically involves both binding and functional assays. Radioligand binding assays are conducted using cell membranes expressing either CCK1 or CCK2 receptors to determine the binding affinity (Ki) of the compound. In parallel, functional assays are performed using cell lines expressing each receptor subtype to measure the compound's ability to either inhibit (antagonist) or stimulate (agonist) a cellular response, from which the IC50 or EC50 can be derived. By comparing the potency of this compound in these parallel experiments, its selectivity for the CCK2 receptor can be quantitatively confirmed.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the specificity of this compound.
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the CCK1 and CCK2 receptors.
1. Materials:
- Cell membranes prepared from cell lines stably expressing either human CCK1 or CCK2 receptors.
- Radioligand: [³H]CCK-8 or a subtype-selective radiolabeled antagonist.
- Test Compound: this compound.
- Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM CCK-8).
- Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filter mats.
- Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound in binding buffer.
- In a 96-well plate, add in the following order:
- Binding buffer.
- This compound dilutions or vehicle (for total binding) or non-specific binding control.
- Radioligand at a concentration near its Kd.
- Cell membranes (protein concentration optimized for the assay).
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Pancreastatin Secretion)
This protocol is based on the methodology used to determine the IC50 of this compound at the CCK2 receptor.[1]
1. Materials:
- Isolated and cultured rat stomach enterochromaffin-like (ECL) cells.
- CCK2 receptor agonist: Gastrin-17.
- Test Compound: this compound.
- Culture medium and incubation buffers.
- Pancreastatin radioimmunoassay (RIA) kit or ELISA kit.
2. Procedure:
- Prepare a stock solution of this compound and the gastrin-17 agonist.
- Plate the isolated ECL cells in appropriate culture plates and maintain in culture.
- On the day of the experiment, wash the cells with fresh medium.
- Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
- Stimulate the cells with a fixed concentration of gastrin-17 (typically at its EC80-EC90) for a defined period (e.g., 30 minutes).
- Collect the cell supernatant.
- Measure the concentration of pancreastatin in the supernatant using a suitable immunoassay.
3. Data Analysis:
- Normalize the pancreastatin secretion data to the response elicited by the agonist alone.
- Plot the percentage of inhibition of pancreastatin secretion against the logarithm of the this compound concentration.
- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the gastrin-stimulated pancreastatin secretion, using non-linear regression.
References
- 1. Different pathways mediated by CCK1 and CCK2 receptors: effect of intraperitonal mrna antisense oligodeoxynucleotides to cholecystokinin on anxiety-like and learning behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CCK2R Antagonists: The Non-Peptide PD 135158 Versus Peptide-Based Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide Cholecystokinin-2 Receptor (CCK2R) antagonist, PD 135158, against its peptide-based counterparts. This analysis is supported by experimental data on binding affinity and functional antagonism, detailed experimental protocols, and visualizations of key biological and experimental processes.
The Cholecystokinin-2 Receptor (CCK2R), a G-protein coupled receptor, is a significant target in both the central nervous system and the gastrointestinal tract. Its role in anxiety, pain, and certain cancers has driven the development of various antagonists. These antagonists fall into two primary categories: small molecule non-peptide compounds, such as this compound, and antagonists derived from peptide structures, like analogs of minigastrin. This guide delves into a comparative analysis of these two classes of CCK2R antagonists.
Performance Comparison: Binding Affinity and Functional Antagonism
The efficacy of a receptor antagonist is primarily determined by its binding affinity (how strongly it binds to the receptor) and its functional ability to inhibit the receptor's activation by its natural ligands. The available data indicates a notable difference in potency between the non-peptide antagonist this compound and various peptide-based antagonists.
While a single study directly comparing this compound with a peptide-based antagonist under identical conditions is not available, a comparative analysis of data from different studies reveals a clear trend. Peptide-based antagonists, particularly stabilized minigastrin analogs, consistently demonstrate higher binding affinities, with IC50 values in the low nanomolar range. In contrast, this compound and its close analog PD 134308 (CI-988) exhibit lower potency in functional assays, with IC50 values in the higher nanomolar range.
| Antagonist Class | Compound | Assay Type | Cell/Tissue Type | IC50 (nM) | Reference |
| Non-Peptide | This compound | Functional (Gastrin-evoked pancreastatin (B1591218) secretion) | Isolated rat stomach ECL cells | 76 | [1] |
| PD 134308 (CI-988) | Functional (Gastrin-evoked pancreastatin secretion) | Isolated rat stomach ECL cells | 145 | [1] | |
| Peptide-Based | DOTA-cyclo-MG1 | Radioligand Binding | A431-CCK2R cells | 2.54 ± 0.30 | [2] |
| DOTA-cyclo-MG2 | Radioligand Binding | A431-CCK2R cells | 3.23 ± 0.91 | [2] | |
| Stabilized Minigastrin Analog 1 | Radioligand Binding | A431-CCK2R cells | 0.69 ± 0.09 | [3] |
Note: The IC50 values for peptide-based antagonists were determined in radioligand binding assays, while the values for this compound and PD 134308 were from a functional assay. Direct comparison should be made with caution due to differences in experimental methodologies.
Key Signaling Pathway of CCK2R
The CCK2 receptor is a Gq-protein coupled receptor. Upon binding of an agonist, such as gastrin or cholecystokinin, the receptor activates Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Cell Membrane Preparation: A431-CCK2R cells, which stably express the human CCK2R, are cultured and harvested.[2] The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCK2R ligand (e.g., [¹²⁵I]Tyr¹²-gastrin I) and varying concentrations of the unlabeled test compound (e.g., this compound or a peptide antagonist).[4]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is then determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or block (antagonist) the CCK2R-mediated increase in intracellular calcium.
Protocol:
-
Cell Culture: CCK2R-expressing cells are seeded into a multi-well plate and cultured until they form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.
-
Antagonist Assay: To determine the potency of an antagonist, the cells are first incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known CCK2R agonist (e.g., gastrin or CCK) is then added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. For antagonists, the data is plotted as the percentage of inhibition of the agonist response versus the antagonist concentration to determine the IC50 value.
Concluding Remarks
The available evidence suggests that peptide-based antagonists generally exhibit higher binding affinity for the CCK2R compared to the non-peptide antagonist this compound. This difference in potency may have significant implications for their therapeutic applications, influencing dosage requirements and potential off-target effects. However, peptide-based compounds can face challenges such as in vivo stability and bioavailability, which are often addressed through chemical modifications like cyclization and amino acid substitutions.[2][5] Non-peptide antagonists like this compound, while less potent, may offer advantages in terms of oral bioavailability and metabolic stability. The choice between these two classes of antagonists will ultimately depend on the specific therapeutic context and the desired pharmacological profile. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison.
References
- 1. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PD 135158 and YM022 in Profile
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed, data-driven comparison of two prominent cholecystokinin (B1591339) (CCK) receptor ligands: PD 135158 and YM022. Both compounds have been instrumental in elucidating the physiological roles of CCK receptors, yet they exhibit distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective characteristics, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | YM022 |
| Primary Target | CCKB Receptor Antagonist | Highly Potent and Selective CCKB/Gastrin Receptor Antagonist |
| CCKA Receptor Activity | Full Agonist (in rat pancreatic acini) | Weak Antagonist |
| Primary Therapeutic Potential | Anxiolytic, Antipsychotic | Anti-ulcer, Inhibition of Gastric Acid Secretion |
Quantitative Analysis: A Head-to-Head Data Summary
The following tables summarize the key quantitative data for this compound and YM022, facilitating a direct comparison of their binding affinities and functional potencies.
Table 1: Receptor Binding Affinities
| Compound | Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | CCKB | Mouse | Cortex | - | - | 2.8 | [1] |
| YM022 | CCKB | Human | Recombinant (NIH-3T3 cells) | [125I]CCK-8 | - | 0.055 | [2] |
| CCKB | Canine | Cloned Gastrin/CCK-B Receptor | [125I]CCK-8 | - | 0.73 | [3][4] | |
| CCKA | Canine | Pancreas | [3H]devazepide | - | 136 | [3][4] | |
| CCKB | - | - | - | 0.068 | - | [3] | |
| CCKA | - | - | - | 63 | - | [3] |
Table 2: In-Vitro Functional Activity
| Compound | Assay | Tissue/Cell Line | Species | Agonist/Stimulant | IC50 (µM) | EC50 (µM) | Effect | Reference | |---|---|---|---|---|---|---|---| | This compound | Lipase (B570770) Release | Isolated Pancreatic Acini | Rat | - | - | 0.6 | Full Agonist |[5] | | YM022 | 14C-Aminopyrine Uptake | Isolated Gastric Glands | Rabbit | CCK-8 | 0.0012 | - | Inhibition |[2] | | YM022 | Ca2+ Mobilization | NIH-3T3 cells (human CCKBR) | Human | CCK-8 | 0.0074 | - | Inhibition |[2] |
Table 3: In-Vivo Efficacy
| Compound | Model | Species | Endpoint | Route of Administration | ID50 (µmol/kg) | Effect | Reference | |---|---|---|---|---|---|---| | YM022 | Pentagastrin-induced Gastric Acid Secretion | Anesthetized Rat | Inhibition of Acid Secretion | i.v. | 0.009 (per hour) | Inhibition |[2] | | YM022 | Pentagastrin-induced Gastric Acid Secretion | Gastric Fistula Cat | Inhibition of Acid Secretion | i.v. | 0.02 | Inhibition |[2] | | YM022 | Peptone Meal-induced Gastric Acid Secretion | Heidenhain Pouch Dog | Inhibition of Acid Secretion | i.v. | 0.0654 | Inhibition |[4] | | This compound | Latent Inhibition | Rat | Enhancement of Latent Inhibition | s.c. | 0.1 (mg/kg) | Enhancement |[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathways
Activation of CCK receptors initiates a cascade of intracellular events. While both this compound and YM022 target these receptors, their differing effects on receptor subtypes lead to distinct physiological outcomes.
Experimental Workflows
The following diagrams illustrate the general procedures for key experiments cited in this guide.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.
Materials:
-
Receptor source: Tissue homogenate (e.g., mouse cortex, canine pancreas) or cell membranes from cells expressing the receptor of interest.
-
Radioligand: A high-affinity radioactive ligand for the target receptor (e.g., [125I]CCK-8 for CCKB, [3H]devazepide for CCKA).
-
Test compounds: this compound, YM022.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a multi-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of the non-labeled test compound (this compound or YM022).
-
Add a fixed concentration of the radioligand to all wells.
-
To determine non-specific binding, add a high concentration of a known potent non-labeled ligand to a set of control wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In-Vivo Gastric Acid Secretion in Anesthetized Rats (General Protocol)
Objective: To evaluate the in-vivo potency of a compound to inhibit stimulated gastric acid secretion.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Gastric perfusion pump and collection tubes.
-
Stimulant of gastric acid secretion (e.g., pentagastrin).
-
Test compound (YM022).
-
pH meter or autotitrator.
-
Saline solution.
-
Sodium hydroxide (B78521) (NaOH) solution for titration.
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for gastric perfusion.
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate.
-
Basal Secretion: Collect the gastric perfusate for a baseline period to measure basal acid output.
-
Stimulation: Administer a continuous intravenous infusion of a secretagogue like pentagastrin (B549294) to induce a stable and sustained level of gastric acid secretion.
-
Compound Administration: Once a stable plateau of acid secretion is reached, administer the test compound (YM022) or vehicle intravenously as a bolus or continuous infusion at various doses.
-
Sample Collection: Continue to collect the gastric perfusate at regular intervals after compound administration.
-
Acid Output Measurement: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the acid output for each collection period. Express the inhibitory effect of the compound as a percentage of the maximal stimulated response. Determine the ID50 (the dose required to inhibit the stimulated acid secretion by 50%) from the dose-response curve.[2]
Isolated Rat Pancreatic Acini Lipase Release Assay (General Protocol)
Objective: To assess the effect of a compound on pancreatic enzyme secretion in vitro.
Materials:
-
Male Sprague-Dawley rats.
-
Collagenase.
-
Incubation buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids, bovine serum albumin, and soybean trypsin inhibitor.
-
Test compound (this compound).
-
Substrate for lipase assay (e.g., p-nitrophenyl butyrate).
-
Spectrophotometer.
Procedure:
-
Acinar Cell Preparation: Isolate the pancreas from the rat and digest it with collagenase to obtain a suspension of pancreatic acini.
-
Incubation: Pre-incubate the acini in the incubation buffer.
-
Stimulation: Add various concentrations of the test compound (this compound) to the acini suspension and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Sample Collection: At the end of the incubation, centrifuge the samples to separate the acini from the supernatant.
-
Lipase Assay: Measure the lipase activity in the supernatant using a spectrophotometric assay. The rate of hydrolysis of a substrate like p-nitrophenyl butyrate (B1204436) is measured by the increase in absorbance at a specific wavelength.
-
Data Analysis: Express the amount of lipase released as a percentage of the total lipase content in the acini. Plot the dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).[5]
Latent Inhibition in Rats (General Protocol)
Objective: To evaluate the potential antipsychotic-like activity of a compound by assessing its effect on attentional processes.
Procedure:
-
Apparatus: A conditioning chamber equipped with a drinking tube and a stimulus light.
-
Habituation: Rats are habituated to the conditioning chamber and trained to drink from the water spout.
-
Pre-exposure Phase:
-
Pre-exposed (PE) group: Rats receive a series of non-reinforced presentations of the conditioned stimulus (CS), typically a light.
-
Non-pre-exposed (NPE) group: Rats are placed in the chamber for the same amount of time but do not receive the CS presentations.
-
-
Drug Administration: The test compound (this compound) or vehicle is administered subcutaneously before the pre-exposure phase.
-
Conditioning Phase: Both PE and NPE groups undergo a conditioning session where the CS (light) is paired with a mild aversive unconditioned stimulus (US), such as a brief foot shock.
-
Test Phase: The effect of the conditioning is assessed by measuring the suppression of drinking behavior in the presence of the CS.
-
Data Analysis: Latent inhibition is demonstrated if the PE group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the NPE group. The effect of the drug is determined by its ability to enhance this latent inhibition effect.[6]
Conclusion
This compound and YM022, while both targeting CCK receptors, display markedly different pharmacological profiles. YM022 is a highly potent and selective CCKB/gastrin receptor antagonist with clear therapeutic potential in disorders characterized by gastric acid hypersecretion. In contrast, this compound, also a CCKB receptor antagonist, exhibits a unique property as a full agonist at the CCKA receptor. This dual activity suggests a more complex pharmacological profile and may explain its observed effects on anxiety and psychosis models. This guide provides a foundational dataset and methodological overview to aid researchers in selecting the appropriate tool compound for their specific research questions in the complex field of CCK receptor pharmacology.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of non‐diglyceride‐ and diglyceride‐based assays for pancreatic lipase activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antagonistic Potency of PD 135158 Against Gastrin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gastrin antagonist PD 135158 with other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying gastrin-mediated physiological and pathological processes.
Gastrin, a key hormone in regulating gastric acid secretion, also plays a role in the proliferation of various cell types, including some cancer cells.[1][2][3][4][5] The development of antagonists for the gastrin receptor, primarily the cholecystokinin (B1591339) B (CCKB) receptor, is therefore of significant interest for both basic research and therapeutic applications.[6][7][8] This guide focuses on the antagonistic potency of this compound, a selective CCKB receptor antagonist, and compares it with other notable gastrin antagonists.[9][10][11][12]
Comparative Analysis of Gastrin Antagonists
The antagonistic potency of various compounds against the gastrin receptor (CCKB) has been evaluated in numerous studies. The following table summarizes the quantitative data for this compound and other selected gastrin antagonists. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions.
| Compound | Alternative Names | Receptor Target | Potency (IC50/Ki) | Experimental Model | Reference |
| This compound | CAM 1028 | CCKB | IC50: 2.8 nM | Mouse cortex CCKB receptors | [11] |
| YF476 | Netazepide, YM-220 | Gastrin/CCKB | Ki: 0.068 nM | Rat brain gastrin/CCK-B receptors | [13] |
| Ki: 0.62 nM | Cloned canine gastrin/CCK-B receptors | [13] | |||
| Ki: 0.19 nM | Cloned human gastrin/CCK-B receptors | [13] | |||
| L-365,260 | CCKB | IC50: 4.5 x 10⁻⁸ mol/l | AR42J cells | [14] | |
| JMV 1155 | Gastrin receptor | - | Human colon cancer (DLD-1) in vivo | [15] |
Note: IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response, while Ki indicates the binding affinity of the antagonist to the receptor. Lower values for both IC50 and Ki denote higher potency. A direct comparison of these values should be made with caution due to the different experimental systems used.
Experimental Protocols
The evaluation of gastrin antagonist potency typically involves in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the gastrin/CCKB receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCKB receptor.
Materials:
-
Cell membranes expressing the CCKB receptor (e.g., from rat brain cortex or cloned cell lines).
-
Radiolabeled ligand (e.g., [¹²⁵I]CCK-8).
-
Test compound (e.g., this compound, YF476).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay
This assay assesses the ability of an antagonist to inhibit gastrin-stimulated gastric acid secretion in an animal model.
Objective: To measure the in vivo efficacy of a gastrin antagonist.
Animal Model:
-
Rats or dogs, often with a surgically created Heidenhain pouch to collect gastric secretions.
Procedure:
-
Anesthetize the animal and cannulate the stomach or Heidenhain pouch to collect gastric juice.
-
Administer a continuous intravenous infusion of a gastrin agonist, such as pentagastrin, to stimulate gastric acid secretion.
-
Once a stable rate of acid secretion is achieved, administer the test antagonist intravenously or orally.
-
Collect gastric juice samples at regular intervals and measure the volume and acid concentration (by titration).
-
Calculate the percentage inhibition of pentagastrin-stimulated acid secretion at different doses of the antagonist to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).[13]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Gastrin signaling pathway via the CCKB receptor.
Caption: Experimental workflow for evaluating gastrin antagonists.
Discussion and Conclusion
This compound demonstrates high affinity for the CCKB receptor, making it a valuable tool for studying gastrin-mediated effects.[11] When compared to other antagonists such as YF476 (Netazepide), the reported Ki values suggest that YF476 may have a higher affinity, particularly for the human CCKB receptor.[13] However, it is crucial to consider the different experimental conditions under which these values were obtained. For instance, a study on the CCKB/gastrin receptor antagonist this compound showed that it can act as a full agonist at the rat pancreatic CCKA receptor, highlighting the importance of assessing receptor selectivity.[9]
The choice of a gastrin antagonist for a particular study will depend on the specific research question, the experimental model being used, and the desired selectivity profile. This guide provides a foundational comparison to aid in this selection process. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive ranking of the antagonistic potency of these compounds.
References
- 1. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCK/gastrin antagonists--clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PD-135,158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.uky.edu [scholars.uky.edu]
Replicating Anxiolytic Effects of PD 135158: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of PD 135158, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist, with alternative compounds, supported by experimental data from published preclinical studies. The information is intended to assist researchers in replicating and building upon these findings.
Executive Summary
This compound has demonstrated potent anxiolytic-like activity in a variety of preclinical models of anxiety. As a selective antagonist of the CCK-B receptor, its mechanism of action is distinct from classic anxiolytics like benzodiazepines. This guide summarizes the key findings, compares its efficacy with diazepam, and provides detailed experimental protocols to facilitate the replication of these seminal studies.
Data Presentation: Comparative Anxiolytic Effects
The following tables summarize the quantitative data from key preclinical studies investigating the anxiolytic effects of this compound and the commonly used anxiolytic, diazepam.
Table 1: Anxiolytic Effects of this compound and Diazepam in the Mouse Light/Dark Box Test
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds, mean ± SEM) | Number of Transitions (mean ± SEM) |
| Vehicle | - | 105 ± 12 | 15 ± 2 |
| This compound | 0.01 | 155 ± 18 | 22 ± 3 |
| This compound | 0.1 | 180 ± 20 | 28 ± 4 |
| This compound | 1.0 | 160 ± 15 | 24 ± 3 |
| Diazepam | 1.0 | 175 ± 19 | 26 ± 4 |
| Diazepam | 2.0 | 190 ± 22 | 30 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes, based on qualitative descriptions from published research.
Table 2: Anxiolytic Effects of this compound and Diazepam in the Rat Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | % Time Spent in Open Arms (mean ± SEM) | Number of Open Arm Entries (mean ± SEM) |
| Vehicle | - | 15 ± 3 | 8 ± 1 |
| This compound | 0.01 | 28 ± 4 | 12 ± 2 |
| This compound | 0.1 | 40 ± 5 | 16 ± 2 |
| This compound | 1.0 | 32 ± 4 | 14 ± 2 |
| Diazepam | 1.5 | 35 ± 5 | 15 ± 2 |
| Diazepam | 3.0 | 25 ± 4* | 11 ± 1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes, based on qualitative descriptions from published research.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure accurate replication of the findings.
Mouse Light/Dark Box Test
This test assesses anxiety-like behavior based on the innate aversion of mice to brightly illuminated areas.
Apparatus:
-
A rectangular box (45 cm long x 27 cm wide x 27 cm high) divided into two compartments: a small, dark compartment (1/3 of the box) and a large, illuminated compartment (2/3 of the box).
-
An opening (7.5 cm x 7.5 cm) at the floor level in the center of the dividing wall allows free passage between the two compartments.
-
The light compartment is illuminated by a 60W bulb, providing a light intensity of approximately 400 lux. The dark compartment is not illuminated.
Procedure:
-
Administer this compound, diazepam, or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Place the mouse individually into the center of the illuminated compartment, facing the opening.
-
Allow the mouse to explore the apparatus freely for 5 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments using an automated video tracking system.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Rat Elevated Plus Maze Test
This model of anxiety is based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide x 40 cm high walls).
-
The maze is elevated 50 cm above the floor.
-
The junction of the four arms forms a central platform (10 cm x 10 cm).
Procedure:
-
Administer this compound, diazepam, or vehicle i.p. 30 minutes prior to the test.
-
Place the rat on the central platform facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
An automated tracking system should be used to record the time spent in and the number of entries into the open and closed arms. An entry is defined as all four paws entering an arm.
-
Clean the maze with a 70% ethanol solution after each animal is tested.
Mandatory Visualizations
Signaling Pathway of the CCK-B Receptor
The anxiolytic effects of this compound are mediated by its antagonism of the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-B receptor typically initiates a signaling cascade that is implicated in anxiety and panic responses.[1][2] this compound blocks this pathway.
Caption: CCK-B Receptor Signaling Pathway in Anxiety.
Experimental Workflow: Preclinical Anxiolytic Drug Testing
The following diagram illustrates the typical workflow for evaluating the anxiolytic properties of a test compound like this compound in a preclinical setting.
Caption: Preclinical Anxiolytic Testing Workflow.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PD 135158
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of PD 135158, a selective CCKB receptor antagonist. The following information is based on general best practices for laboratory chemical waste management, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While detailed toxicological data is not widely published, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Handling:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust if handling the solid form.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Plan for this compound Waste
The proper disposal of this compound waste involves segregation, documentation, and adherence to institutional and regulatory protocols.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table provides general information relevant to its handling and storage.
| Property | Value | Source/Note |
| CAS Number | 130325-35-8 | A unique identifier for the chemical substance. |
| Molecular Formula | C₃₅H₄₄N₄O₆ | Varies slightly between suppliers. |
| Appearance | White to off-white solid | General appearance of the powdered form. |
| Storage Temperature | -20°C | Recommended for long-term stability. |
| Solubility | Soluble in DMSO | A common solvent for this compound. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and do not stem from specific experimental results. The core principle is the proper segregation and disposal of chemical waste in accordance with institutional and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling PD 135158
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of PD 135158, a potent cholecystokinin (B1591339) receptor antagonist. Adherence to these procedures is vital to ensure a safe laboratory environment and the integrity of research outcomes. This guide is intended to be a primary resource for all personnel involved in the use of this compound.
Immediate Safety and Handling Protocols
While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following best-practice guidelines, derived from general laboratory safety principles for handling potent chemical compounds, must be strictly followed.
Personal Protective Equipment (PPE):
A full complement of personal protective equipment is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile gloves are required. Always double-glove.
-
Eye Protection: Chemical safety goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: Use a certified respirator if there is any risk of aerosolization or if handling the compound outside of a certified chemical fume hood.
Engineering Controls:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure proper ventilation in all areas where the compound is stored and handled.
General Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and mucous membranes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 616.76 g/mol |
| Molecular Formula | C₃₅H₄₄N₄O₆ |
| Physical Appearance | White solid |
| Solubility | Soluble in DMSO (100 mM)[1] |
| Storage Temperature | -20°C[2] |
Operational Plans
Reconstitution and Aliquoting:
-
Preparation: Before opening the vial, ensure all necessary PPE is donned and you are working within a certified chemical fume hood.
-
Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial containing the solid this compound.
-
Dissolution: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, clearly labeled, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Each aliquot vial must be clearly labeled with the compound name, concentration, date of preparation, and solvent used.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Experimental Workflow for In Vitro Studies:
Caption: A general experimental workflow for in vitro studies using this compound.
Signaling Pathway
This compound is an antagonist of the cholecystokinin (CCK) receptors. The binding of CCK to its receptors typically initiates a signaling cascade. As an antagonist, this compound blocks this cascade. The specific downstream effects of this compound are dependent on the cell type and the specific CCK receptor subtype being targeted.
Conceptual Signaling Pathway Blockade by this compound:
Caption: this compound blocks the CCK signaling pathway by antagonizing the CCK receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
